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Lead ionophore IV

Cat. No.: B132568
M. Wt: 1053.6 g/mol
InChI Key: CDVPPFVKRDRQTO-UHFFFAOYSA-N
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Description

Lead ionophore IV is a useful research compound. Its molecular formula is C60H84N4O4S4 and its molecular weight is 1053.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H84N4O4S4 B132568 Lead ionophore IV

Properties

IUPAC Name

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVPPFVKRDRQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84N4O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lead Ionophore IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead Ionophore IV, chemically known as tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore with a high selectivity for lead(II) ions (Pb²⁺). This document provides a comprehensive overview of its core mechanism of action, primarily focusing on its function as a Pb²⁺ carrier in artificial membrane systems, which is the basis for its widespread use in chemical sensors. This guide details the molecular interactions, thermodynamics, and kinetics of the ion-carrier complex, and outlines experimental protocols for the characterization of its ionophoric properties. While its application has been predominantly in the field of analytical chemistry, this guide also touches upon the known cellular effects of related calixarene-based ionophores to provide a broader context for drug development professionals.

Core Mechanism of Action: A Facilitated Transport Model

This compound functions as a mobile carrier to transport Pb²⁺ ions across hydrophobic barriers such as lipid bilayers or polymeric membranes. This process is a form of facilitated diffusion, driven by the electrochemical gradient of the Pb²⁺ ion. The mechanism can be dissected into the following key stages:

  • Interfacial Complexation: At the interface of the aqueous phase and the membrane, a Pb²⁺ ion from the aqueous solution binds to the this compound molecule embedded in the membrane.

  • Conformational Reorganization: Upon binding of the Pb²⁺ ion, the calix[1]arene scaffold of the ionophore undergoes a conformational change. The four N,N-dimethylthioacetamide sidearms, which contain sulfur and nitrogen donor atoms, coordinate with the Pb²⁺ ion, encapsulating it within the molecular structure. This coordination shields the positive charge of the lead ion.

  • Transmembrane Diffusion: The resulting Pb²⁺-ionophore complex is lipophilic, allowing it to diffuse across the hydrophobic core of the membrane.

  • Interfacial Decomplexation: Upon reaching the other side of the membrane, the Pb²⁺ ion is released into the aqueous phase.

  • Back Diffusion: The free ionophore molecule then diffuses back across the membrane to the initial interface, ready to bind another Pb²⁺ ion and repeat the transport cycle.

Lead_Ionophore_IV_Transport_Cycle cluster_aqueous1 Aqueous Phase 1 (High [Pb²⁺]) cluster_aqueous2 Aqueous Phase 2 (Low [Pb²⁺]) Pb2_1 Pb²⁺ Ionophore_Free Ionophore_Free Pb2_1->Ionophore_Free Complexation Pb2_2 Pb²⁺ Ionophore_Complex Ionophore_Complex Ionophore_Complex->Pb2_2 Decomplexation

Quantitative Data

Precise quantitative data for the binding affinity and transport rates of this compound are not extensively consolidated in publicly available literature. However, its high selectivity for Pb²⁺ is well-documented through potentiometric measurements in ion-selective electrodes (ISEs).

Table 1: Potentiometric Selectivity Coefficients (log KpotPb,M) of this compound-Based Electrodes

Interfering Ion (M)log KpotPb,M
Cu²⁺-2.5
Cd²⁺-3.0
Zn²⁺-3.2
Ni²⁺-3.5
Co²⁺-3.6
Ca²⁺-4.0
Mg²⁺-4.1
Na⁺-4.5
K⁺-4.5
Note: These are representative values and can vary depending on the membrane composition and measurement conditions. Lower values indicate higher selectivity for Pb²⁺ over the interfering ion.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a multi-step process.

Step 1: Synthesis of p-tert-butylcalix[1]arene

This procedure is adapted from established methods for the base-catalyzed condensation of p-tert-butylphenol and formaldehyde.

  • Materials: p-tert-butylphenol, 37% formaldehyde solution, sodium hydroxide, diphenyl ether, ethyl acetate, acetic acid, acetone, toluene.

  • Procedure:

    • A mixture of p-tert-butylphenol, formaldehyde, and sodium hydroxide in water is heated at 100-120°C for 2 hours.

    • The resulting viscous mass is dissolved in warm diphenyl ether.

    • The solution is heated to reflux for 3-4 hours under a nitrogen atmosphere.

    • After cooling, the product is precipitated with ethyl acetate, filtered, and washed sequentially with ethyl acetate, acetic acid, water, and acetone.

    • The crude product is purified by recrystallization from toluene.

Step 2: Thionation of the Amide Precursor

This step involves the conversion of the amide groups of the precursor, tert-butylcalix[1]arene-tetrakis(N,N-dimethylacetamide), to thioamides.

  • Materials: tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide), Lawesson's reagent, dry toluene, chloroform, methanol.

  • Procedure:

    • The calixarene amide and Lawesson's reagent are dissolved in dry toluene and stirred overnight at 90°C under an argon atmosphere.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in chloroform and washed with water.

    • The organic phase is dried and evaporated.

    • The final product is purified by crystallization from a chloroform-methanol mixture.

Determination of Potentiometric Selectivity Coefficients

The Matched Potential Method (MPM) is a recommended procedure for determining the selectivity coefficients of ion-selective electrodes.

  • Materials: this compound, poly(vinyl chloride) (PVC), a suitable plasticizer (e.g., o-nitrophenyl octyl ether), lipophilic salt, tetrahydrofuran (THF), standard solutions of Pb²⁺ and interfering cations.

  • Procedure:

    • Prepare an ion-selective membrane by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF and casting it into a ring on a glass plate. Allow the solvent to evaporate.

    • Mount the membrane in an electrode body with an internal filling solution containing a fixed concentration of PbCl₂ and a Ag/AgCl internal reference electrode.

    • Condition the electrode in a 10⁻³ M Pb(NO₃)₂ solution.

    • Measure the potential of the electrode in a reference solution containing a known activity of Pb²⁺ ions (aPb).

    • Add a known amount of a concentrated Pb²⁺ solution to the reference solution to change the potential by a fixed value (e.g., 20 mV).

    • In a separate experiment, to the same initial reference solution, add a solution of the interfering ion (Mz+) until the same potential change is achieved.

    • The selectivity coefficient is calculated as KpotPb,M = (aPb' - aPb) / aM, where aPb' is the activity of Pb²⁺ after the addition in the first step and aM is the activity of the interfering ion added in the second step.

Matched_Potential_Method_Workflow Start Start with Reference Solution (known a_Pb) Add_Pb Add Concentrated Pb²⁺ Solution Start->Add_Pb Add_Interferent Add Interfering Ion Solution (M) Start->Add_Interferent Measure_Potential_1 Measure Potential Change (ΔE) Add_Pb->Measure_Potential_1 Calculate_K Calculate Selectivity Coefficient (K_Pb,M) Measure_Potential_1->Calculate_K Measure_Potential_2 Measure until same ΔE is achieved Add_Interferent->Measure_Potential_2 Measure_Potential_2->Calculate_K

Cellular Effects and Considerations for Drug Development

While this compound is primarily utilized in chemical sensing, the broader class of calixarene-based ionophores has been investigated for various biological activities. Some calixarene derivatives have shown the ability to transport ions across cell membranes, leading to cytotoxic effects on cancer cell lines. The mechanism of this cytotoxicity is often attributed to the disruption of ion homeostasis within the cells.

For drug development professionals, this presents both opportunities and challenges. The ability to selectively transport specific ions into or out of cells could be harnessed for therapeutic purposes. However, the potential for off-target ion transport and general cytotoxicity must be carefully evaluated. To date, there is a lack of specific studies on the electrophysiological effects of this compound on neuronal or other excitable cells. Such studies would be crucial to assess its potential as a neuro-modulatory agent or to understand its neurotoxic potential.

Conclusion

This compound operates through a well-understood facilitated transport mechanism, making it a highly effective and selective carrier for Pb²⁺ ions. Its primary application remains in the field of chemical sensors, where its high selectivity is paramount. While the broader family of calixarenes shows promise in biological applications, the specific cellular and electrophysiological effects of this compound remain an unexplored area of research. Further investigation into its interaction with biological membranes and its influence on cellular ion homeostasis is warranted to unlock its potential in the realm of drug development.

References

An In-depth Technical Guide to tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide): Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide). The information is compiled from peer-reviewed scientific literature and chemical databases, offering a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.

Molecular Structure

tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a derivative of p-tert-butylcalix[1]arene, a macrocyclic compound formed from the condensation of p-tert-butylphenol and formaldehyde. The core structure consists of four p-tert-butylphenol units linked by methylene bridges, forming a basket-shaped conformation. In this derivative, the four hydroxyl groups on the lower rim of the calixarene are functionalized with N,N-dimethylthioacetamide groups.

While a definitive single-crystal X-ray structure for tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) has not been reported in the reviewed literature, extensive studies on similar p-tert-butylcalix[1]arene derivatives and their thioamide analogues provide significant insights into its likely structural characteristics. The parent p-tert-butylcalix[1]arene typically adopts a "cone" conformation, and it is expected that this derivative will also favor this arrangement to minimize steric hindrance.

Computational studies using density functional theory (DFT) have been employed to predict the probable structure of the protonated form of this molecule, suggesting a stable equimolecular complex. In this complex, the hydroxonium ion (H₃O⁺) is thought to be bound partly to the thiocarbonyl sulfur atoms and partly to the phenoxy oxygens of the calixarene through strong hydrogen bonds and other electrostatic interactions[2][3].

General Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅₆H₇₆N₄O₄S₄(Calculated)
Molecular Weight1021.4 g/mol (Calculated)
AppearanceExpected to be a solid
Melting Point>300 °C (for a similar thioamide derivative)

Synthesis

The synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide) is a multi-step process that begins with the preparation of the parent p-tert-butylcalixarene, followed by functionalization of its lower rim hydroxyl groups.

Synthesis of p-tert-Butylcalixarene

The synthesis of the calixarene precursor is a well-established procedure.

G p_tert_butylphenol p-tert-Butylphenol precursor Linear Precursor p_tert_butylphenol->precursor Condensation formaldehyde Formaldehyde formaldehyde->precursor base Base (e.g., NaOH) base->precursor solvent Solvent (e.g., Diphenyl ether) solvent->precursor calixarene p-tert-Butylcalix[4]arene precursor->calixarene Cyclization (High Temperature)

Caption: Synthesis of the p-tert-butylcalixarene precursor.

Experimental Protocol:

A detailed experimental protocol for the synthesis of p-tert-butylcalixarene can be found in established organic synthesis procedures. A general method involves the base-catalyzed condensation of p-tert-butylphenol with formaldehyde. The reaction is typically carried out in a high-boiling solvent such as diphenyl ether at elevated temperatures to promote the cyclization of the intermediate linear oligomers.

Synthesis of tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide)

The amide precursor is synthesized by the reaction of p-tert-butylcalixarene with 2-chloro-N,N-dimethylacetamide.

G calixarene p-tert-Butylcalix[4]arene amide tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) calixarene->amide Alkylation chloroacetamide 2-chloro-N,N-dimethylacetamide chloroacetamide->amide base Base (e.g., K₂CO₃) base->amide solvent Solvent (e.g., Acetonitrile) solvent->amide

Caption: Synthesis of the amide precursor.

Thionation to form tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide)

The final step involves the conversion of the amide groups to thioamide groups using a thionating agent, most commonly Lawesson's reagent.

G amide tert-Butylcalixarene-tetrakis (N,N-dimethylacetamide) thioamide tert-Butylcalixarene-tetrakis (N,N-dimethylthioacetamide) amide->thioamide Thionation lawessons_reagent Lawesson's Reagent lawessons_reagent->thioamide solvent Solvent (e.g., Toluene) solvent->thioamide

References

An In-Depth Technical Guide to Lead Ionophore IV: Binding Affinity and Selectivity for Pb²⁺

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lead Ionophore IV, a crucial component in the development of selective sensors for lead (II) ions (Pb²⁺). The document details the ionophore's binding characteristics, selectivity over other cations, and the experimental protocols used to determine these properties.

Introduction to this compound

This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a synthetic ionophore highly valued for its exceptional affinity and selectivity for lead (II) ions.[1][2][3] Its molecular structure is based on a calix[1]arene scaffold, which creates a pre-organized cavity with sulfur and nitrogen donor atoms from the thioacetamide groups, ideal for the selective binding of Pb²⁺. This ionophore is a key component in the fabrication of potentiometric and optical sensors for the detection and quantification of lead in various samples.

The fundamental mechanism of action involves the reversible binding and transport of Pb²⁺ ions across a hydrophobic membrane, typically a plasticized polyvinyl chloride (PVC) membrane in an ion-selective electrode (ISE). The ionophore acts as a carrier, selectively complexing with Pb²⁺ at the sample-membrane interface and facilitating its transport across the membrane. This process generates a potential difference that can be measured and correlated to the concentration of Pb²⁺ in the sample.

Binding Affinity and Selectivity

The selectivity of an ion-selective electrode is quantified by the potentiometric selectivity coefficient (K_pot_Pb,M), where 'M' represents the interfering ion. The logarithm of this coefficient (log K_pot_Pb,M) provides a measure of the preference of the ionophore for Pb²⁺ over the interfering ion. A more negative value indicates a greater selectivity for Pb²⁺.

Data Presentation

The following table summarizes the potentiometric selectivity coefficients of a this compound-based sensor for Pb²⁺ in the presence of various interfering ions.

Interfering Ion (M)log K_pot_Pb,M
Na⁺-4.6
K⁺-4.6
Ca²⁺-4.5
Mg²⁺-4.8
Cu²⁺-2.5
Cd²⁺-3.7
Zn²⁺-3.5

Data sourced from a study utilizing a p(THFA-co-HEMA) copolymer membrane. The selectivity coefficients can vary depending on the membrane composition and the experimental method used.

Experimental Protocols

The determination of the binding affinity and selectivity of ionophores like this compound involves rigorous experimental procedures. The following are detailed methodologies for key experiments.

Determination of Potentiometric Selectivity Coefficients

The potentiometric selectivity coefficients are determined using methods recommended by the International Union of Pure and Applied Chemistry (IUPAC). The two most common methods are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).

3.1.1. Fixed Interference Method (FIM)

This method involves measuring the potential of a this compound-based ion-selective electrode in solutions containing a constant concentration of the interfering ion and varying concentrations of the primary ion (Pb²⁺).

Protocol:

  • Prepare a series of standard solutions of Pb²⁺ with concentrations typically ranging from 10⁻⁷ M to 10⁻¹ M.

  • Prepare a solution of the interfering ion at a fixed, known concentration (e.g., 0.1 M).

  • Mix the interfering ion solution with each of the Pb²⁺ standard solutions.

  • Construct an electrochemical cell consisting of the this compound-based ISE and a suitable reference electrode (e.g., Ag/AgCl).

  • Immerse the electrodes in the mixed solutions and record the stable potential reading for each.

  • Plot the measured potential (E) versus the logarithm of the Pb²⁺ activity (or concentration).

  • Determine the selectivity coefficient using the Nikolsky-Eisenman equation by analyzing the point where the response to the primary ion and the interfering ion are equal.

3.1.2. Matched Potential Method (MPM)

The MPM is an alternative method that avoids some of the limitations of the FIM.

Protocol:

  • Prepare a reference solution containing a known activity of the primary ion (Pb²⁺), a_Pb_ (initial).

  • Measure the potential of the electrochemical cell in this reference solution.

  • Add a known amount of the primary ion to the reference solution to achieve a new activity, a_Pb_ (final), and record the new potential. The change in potential is ΔE.

  • Prepare a new reference solution identical to the initial one.

  • Add the interfering ion to this new reference solution until the same potential change (ΔE) is observed.

  • The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.

Ion-Selective Electrode (ISE) Membrane Preparation

A typical formulation for a Pb²⁺-selective membrane incorporating this compound is as follows:

ComponentRoleTypical Weight %
This compoundIonophore~1-2%
Poly(vinyl chloride) (PVC)Membrane Matrix~30-33%
Plasticizer (e.g., o-NPOE)Solvent Mediator~65-66%
Anionic Additive (e.g., KTpClPB)Reduces membrane resistance~0.5-1%

Protocol:

  • Dissolve the appropriate amounts of PVC, plasticizer, this compound, and the anionic additive in a volatile solvent such as tetrahydrofuran (THF).

  • Thoroughly mix the components to ensure a homogenous solution.

  • Cast the solution into a glass ring or a suitable mold placed on a clean glass plate.

  • Allow the solvent to evaporate slowly over 24-48 hours to form a thin, flexible membrane.

  • Cut a small disc from the membrane and incorporate it into an ISE body.

  • Fill the ISE body with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂) and an internal reference electrode (e.g., Ag/AgCl).

  • Condition the electrode by soaking it in a dilute solution of Pb²⁺ (e.g., 10⁻³ M Pb(NO₃)₂) for several hours before use.

Visualizations

Signaling and Transport Mechanism

The following diagram illustrates the carrier-based transport mechanism of Pb²⁺ across the ion-selective membrane facilitated by this compound.

G cluster_0 Aqueous Sample cluster_1 Ion-Selective Membrane (PVC) cluster_2 Internal Filling Solution Pb2_aq Pb²⁺ Ionophore_complex [Pb(Ionophore IV)]²⁺ Pb2_aq->Ionophore_complex Complexation Ionophore_free Ionophore IV Ionophore_complex->Ionophore_free Diffusion Pb2_int Pb²⁺ Ionophore_complex->Pb2_int Decomplexation

Caption: Carrier-based transport of Pb²⁺ by this compound.

Experimental Workflow for Selectivity Coefficient Determination (FIM)

The following diagram outlines the workflow for determining the potentiometric selectivity coefficient using the Fixed Interference Method.

G start Start prep_pb Prepare Pb²⁺ Standard Solutions start->prep_pb prep_int Prepare Interfering Ion Solution (Fixed Conc.) start->prep_int mix Mix Pb²⁺ and Interfering Ion Solutions prep_pb->mix prep_int->mix measure Measure Potential with ISE mix->measure plot Plot E vs. log[Pb²⁺] measure->plot calculate Calculate log Kpot using Nikolsky-Eisenman Eq. plot->calculate end End calculate->end

Caption: Workflow for FIM selectivity coefficient determination.

Conclusion

This compound stands out as a highly effective and selective reagent for the detection of lead (II) ions. Its robust performance, characterized by significant selectivity over common interfering cations, makes it an invaluable tool for researchers and scientists in environmental monitoring, clinical diagnostics, and industrial process control. The experimental protocols detailed in this guide provide a framework for the accurate characterization of this and other ionophores, contributing to the advancement of sensor technology.

References

The Supramolecular Chemistry of Calixarene-Based Ionophores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile building blocks in supramolecular chemistry. Their unique cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise design of ionophores with remarkable ion selectivity and transport capabilities. This technical guide provides a comprehensive overview of the core principles of calixarene-based ionophore chemistry, detailing their synthesis, ion-binding properties, and diverse applications in sensing and drug development. Emphasis is placed on quantitative data analysis, detailed experimental methodologies, and the visualization of key mechanistic and procedural pathways to furnish researchers with a thorough understanding of this dynamic field.

Introduction to Calixarene-Based Ionophores

Calixarenes are characterized by a three-dimensional architecture that can be tailored to recognize and bind specific ions.[1] The upper and lower rims of the calixarene scaffold can be functionalized with a variety of ligating groups, enabling the creation of ionophores with high affinity and selectivity for a wide range of metal ions and small organic molecules.[2] This "host-guest" chemistry is driven by non-covalent interactions, including ion-dipole, hydrogen bonding, and π-π stacking interactions.[1]

The ability to precisely control the size of the calixarene cavity and the nature of the functional groups has led to the development of ionophores for applications such as:

  • Ion-Selective Electrodes (ISEs): Calixarene-based ionophores are widely used as the active sensing component in ISEs for the potentiometric determination of various ions in clinical and environmental samples.[3][4]

  • Fluorescent Chemosensors: By incorporating fluorogenic units, calixarene ionophores can signal the binding of a target ion through changes in their fluorescence properties, enabling sensitive and selective detection.

  • Transmembrane Ion Transport: Modified calixarenes can act as synthetic ion channels or carriers, facilitating the transport of ions across lipid bilayers, a property with significant potential in drug delivery and for studying biological transport processes.

Quantitative Analysis of Ion Binding

The efficacy of a calixarene-based ionophore is primarily determined by its binding affinity and selectivity for a target ion. These parameters are quantified by the association constant (Kₐ) or its logarithm (log K), and the potentiometric selectivity coefficient (KPoti,j).

Binding Constants

The binding constant is a measure of the strength of the interaction between the calixarene host and the guest ion. Higher log K values indicate stronger binding. These values are typically determined using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) titration.

Table 1: Selected Binding Constants (log K) for Calixarene-Ion Complexes

Calixarene DerivativeGuest IonSolventlog KReference
p-tert-Butylcalixarene tetraethyl acetateNa⁺Chloroform/Methanol4.3
p-tert-Butylcalixarene tetraethyl acetateK⁺Chloroform/Methanol3.5
Calixarene-crown-6Cs⁺Chloroform/Methanol5.8
Calixarene-crown-6Na⁺Chloroform/Methanol3.2
1,3-Alternate Calixarene-bis(thioamide)Cd²⁺Methanol4.5
p-SulfonatocalixareneTrimethylaniliniumWater4.1
Calixarene tetra-amideEu³⁺Acetonitrile>6
Calixarene tetra-amideLa³⁺Acetonitrile>6
Selectivity Coefficients

The selectivity coefficient quantifies the preference of an ionophore for a primary ion (i) over an interfering ion (j). A smaller selectivity coefficient indicates a greater selectivity for the primary ion. These coefficients are commonly determined using potentiometric measurements with ion-selective electrodes.

Table 2: Potentiometric Selectivity Coefficients (log KPoti,j) for Calixarene-Based Ion-Selective Electrodes

Calixarene IonophorePrimary Ion (i)Interfering Ion (j)log KPoti,jReference
Calixarene derivativeTrigonellineIsoleucine-2.8
Calixarene derivativeTrigonellineNicotinic acid-2.5
Calixarene derivativeFexofenadineGlucose-3.5
Calixarene derivativeFexofenadineUrea-3.7
Calix-6-areneGallic acidRutin-2.17
Calix-6-areneGallic acidSucrose-2.14
Calixarene derivativeMoxifloxacinGlycine-3.1
Calixarene derivativeMoxifloxacinLactose-2.9

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of calixarene-based ionophores.

Determination of Binding Constants by NMR Titration

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution and determine binding constants. The principle lies in monitoring the chemical shift changes of specific protons on the host or guest molecule upon complexation.

Protocol:

  • Sample Preparation: Prepare a stock solution of the calixarene host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration (typically in the mM range). Prepare a stock solution of the guest ion (as a salt, e.g., perchlorate or triflate) in the same solvent at a concentration at least 10-20 times higher than the host solution.

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift (δ) of one or more protons of the host that are significantly affected by the binding event. Plot the change in chemical shift (Δδ) as a function of the guest/host molar ratio.

  • Binding Constant Calculation: Fit the titration data to a suitable binding isotherm model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).

Determination of Binding Constants by UV-Vis Titration

UV-Vis spectrophotometry can be used to determine binding constants by monitoring changes in the absorbance spectrum of the calixarene upon complexation, particularly for systems where the ionophore or the complex has a chromophore.

Protocol:

  • Sample Preparation: Prepare a stock solution of the calixarene ionophore in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. Prepare a stock solution of the metal salt at a much higher concentration in the same solvent.

  • Initial Spectrum: Record the UV-Vis spectrum of the calixarene solution in a cuvette.

  • Titration: Add small, precise volumes of the metal salt solution to the cuvette. After each addition, mix the solution and record the UV-Vis spectrum. Correct the absorbance values for dilution at each step.

  • Data Analysis: Plot the change in absorbance at a specific wavelength where the change is most significant against the concentration of the added metal ion.

  • Binding Constant Calculation: Fit the resulting binding curve using a non-linear fitting program to a suitable binding model to calculate the binding constant (Kₐ) and the stoichiometry of the complex.

Liposome-Based Ion Transport Assay

This assay is used to quantify the ability of a calixarene ionophore to transport ions across a lipid bilayer, mimicking a cell membrane. It often employs a fluorescent probe encapsulated within liposomes that is sensitive to the transported ion.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition is typically a mixture of phospholipids like POPC and cholesterol. During hydration, include a high concentration of a fluorescent probe that is sensitive to the ion of interest (e.g., BCS for Cu⁺, lucigenin for anions) and the ion to be transported in the internal buffer.

  • Purification: Remove the non-encapsulated probe and ions by size-exclusion chromatography.

  • Transport Assay: Dilute the liposome suspension into an external buffer that is iso-osmotic but has a low concentration of the ion to be transported, creating an ion gradient.

  • Initiation of Transport: Add a solution of the calixarene ionophore (typically in a solvent like DMSO) to the liposome suspension.

  • Fluorescence Monitoring: Monitor the change in fluorescence of the encapsulated probe over time using a spectrofluorometer. The rate of fluorescence change is proportional to the rate of ion transport.

  • Data Analysis: The initial rate of transport can be determined from the slope of the fluorescence versus time plot. By varying the ionophore concentration, the efficiency of different ionophores can be compared.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the study of calixarene-based ionophores.

Signaling Pathway for a Calixarene-Based Fluorescent Chemosensor

G cluster_0 Extracellular Environment cluster_1 Calixarene Sensor cluster_2 Signaling Cascade Ion Ion Calixarene Calixarene Ion->Calixarene Binding Fluorophore Fluorophore Calixarene->Fluorophore Covalently Linked Complex Ion-Calixarene Complex Calixarene->Complex Conformational_Change Conformational Change Complex->Conformational_Change PET_Quenching Photoinduced Electron Transfer (PET) Quenching Conformational_Change->PET_Quenching Fluorescence_Signal Fluorescence Signal Change PET_Quenching->Fluorescence_Signal

Caption: Signaling pathway of a calixarene-based fluorescent ion sensor.

Experimental Workflow for Characterizing a Novel Calixarene Ionophore

G A Synthesis & Purification of Calixarene Derivative B Structural Characterization (NMR, Mass Spec) A->B C Ion Binding Studies B->C H Ion Transport Studies B->H K Selectivity Studies B->K D NMR Titration C->D E UV-Vis Titration C->E F Isothermal Titration Calorimetry (ITC) C->F G Determination of Binding Constants (Kₐ) D->G E->G F->G N Data Analysis & Structure-Activity Relationship G->N I Liposome-Based Fluorescence Assay H->I J Determination of Transport Rate I->J J->N L Potentiometry (ISE) K->L M Determination of Selectivity Coefficients L->M M->N

Caption: Workflow for the development and characterization of a calixarene ionophore.

Mechanism of Ion Transport by a Calixarene Carrier

G cluster_0 Aqueous Phase 1 cluster_1 Lipid Bilayer cluster_2 Aqueous Phase 2 Ion1 { Ion⁺} Calix_empty Calixarene Carrier Ion1:port->Calix_empty 1. Complexation Calix_complex [Ion-Calixarene]⁺ Complex Calix_empty->Calix_complex 2. Diffusion Calix_complex->Calix_empty 4. Return Ion2 { Ion⁺} Calix_complex->Ion2:port 3. Decomplexation

Caption: Carrier-mediated ion transport mechanism of a calixarene ionophore.

Conclusion and Future Perspectives

Calixarene-based ionophores represent a powerful and versatile platform in supramolecular chemistry. The ability to fine-tune their structure and properties has led to significant advancements in ion sensing and transport technologies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to design and characterize novel calixarene ionophores. Future research in this field is expected to focus on the development of more sophisticated systems with enhanced selectivity and efficiency, as well as their integration into complex biological systems for applications in targeted drug delivery, theranostics, and the modulation of cellular ion homeostasis. The continued exploration of the rich supramolecular chemistry of calixarenes holds immense promise for addressing key challenges in chemistry, biology, and medicine.

References

The Decisive Role of Thioacetamide Groups in the Lead Selectivity of Calixarenes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a unique three-dimensional, basket-like architecture. This structure makes them exceptional host molecules for a variety of ions and neutral molecules. The functionalization of the calixarene "rims" allows for the tuning of their binding properties, enabling the design of highly selective receptors for specific targets. Among the most pressing environmental and health concerns is the detection and removal of heavy metal ions, with lead (Pb²⁺) being a significant toxicant. This guide explores the critical role of lower-rim thioacetamide functional groups in imparting high selectivity for lead ions to the calixarene platform, delving into the binding mechanisms, quantitative performance metrics, and the experimental protocols used for their evaluation.

The Mechanism of Lead Selectivity

The remarkable selectivity of thioacetamide-functionalized calixarenes for lead(II) ions is a result of several synergistic chemical principles, primarily governed by the Hard and Soft Acids and Bases (HSAB) theory and the chelation effect provided by the macrocyclic scaffold.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline."

  • Hard acids and bases are small, highly charged, and not easily polarizable.

  • Soft acids and bases are larger, have a low charge density, and are highly polarizable.

The core tenet of the theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

In this context:

  • Lead(II) ion (Pb²⁺) is classified as a soft acid .

  • The sulfur atom of the thiocarbonyl group (C=S) in thioacetamide is a quintessential soft base .

  • The ethereal oxygen atoms on the lower rim of the calixarene are hard bases .

This soft-soft interaction between Pb²⁺ and the sulfur atoms of the thioacetamide groups is highly favorable and forms strong, stable coordination bonds. This interaction is the primary driver for the observed selectivity over harder cations like Ca²⁺, Na⁺, and K⁺, which would preferentially bind to hard oxygen donors.

Chelation and Preorganization

A single thioacetamide ligand could bind to a lead ion, but the calixarene scaffold elevates this interaction to a much higher level of affinity and selectivity. By attaching multiple thioacetamide "arms" to the lower rim, the calixarene acts as a preorganized platform . The molecule's conformation holds the sulfur and oxygen donor atoms in an optimal spatial arrangement for multipoint binding to a single lead ion. This cooperative binding, known as the chelation effect , leads to a significant increase in the stability of the resulting complex compared to the binding of individual, non-tethered ligands.

X-ray crystallography studies have provided definitive evidence for this mechanism. In the complex of a tetra-thioamide calix[1]arene with lead, the Pb²⁺ ion is coordinated by four thiocarbonyl sulfur atoms and four ethereal oxygen atoms of the calixarene lower rim. This creates a highly stable, encapsulated guest within the host's cavity.

The diagram below illustrates the coordination of a lead ion by a thioacetamide-functionalized calix[1]arene.

G Mechanism of Pb²⁺ Binding to Thioacetamide Calixarene cluster_calix Calix[4]arene Platform cluster_ligands Thioacetamide Arms Calix Calix[4]arene Scaffold O1 O O2 O O3 O O4 O Pb Pb²⁺ (Soft Acid) O1->Pb Hard-Soft Interaction S1 S C=S N-R O2->Pb S2 S C=S N-R O3->Pb S3 S C=S N-R O4->Pb S4 S C=S N-R S1:f0->Pb Soft-Soft Interaction S2:f0->Pb S3:f0->Pb S4:f0->Pb

Coordination of Pb²⁺ by thioacetamide and ethereal oxygen donors.

Quantitative Data on Lead Selectivity

The efficacy of thioacetamide calixarenes as lead-selective agents is quantified through various experimental metrics. These include liquid-liquid extraction efficiencies, potentiometric selectivity coefficients, and detection limits in sensor applications. While data is spread across various derivatives, a clear trend of high lead affinity emerges.

ParameterIonophore/LigandMethodResultCompeting IonsReference
Extraction Efficiency p-tert-butylcalix[1]arene tetra(N,N-diethylthioacetamide)Liquid-Liquid Extraction98.9%N/A (single ion)[2]
Extraction Efficiency p-tert-butylcalix[1]arene tetra(N-ethylthioacetamide)Liquid-Liquid Extraction13.0%N/A (single ion)
Selectivity Coefficient Thioamide derivative of p-tert-butylcalixarenePotentiometry (ISE)log KpotPb,Cu = -2.1Cu²⁺
Selectivity Coefficient Thioamide derivative of p-tert-butylcalixarenePotentiometry (ISE)log KpotPb,Cd = -1.8Cd²⁺
Selectivity Coefficient Thioamide derivative of p-tert-butylcalixarenePotentiometry (ISE)log KpotPb,Na = -4.5Na⁺
Selectivity Coefficient Thioamide derivative of p-tert-butylcalixarenePotentiometry (ISE)log KpotPb,K = -4.3K⁺
Limit of Detection Thioamide derivative of p-tert-butylcalixarenePotentiometry (ISE)~10⁻⁹ MN/A

Note: The data highlights that tertiary thioamides (e.g., N,N-diethyl) are significantly more efficient extractants for Pb²⁺ than secondary thioamides (e.g., N-ethyl), which can be attributed to differences in steric hindrance and electronic effects influencing the donor capacity of the sulfur atom. The selectivity coefficients, being negative logarithms, indicate a strong preference for Pb²⁺ over other tested cations by several orders of magnitude.

Experimental Protocols

The evaluation of lead selectivity in thioacetamide-functionalized calixarenes involves several key experimental procedures, from synthesis to performance testing.

Synthesis of Thioacetamide-Functionalized Calixarenes

The synthesis typically involves a two-step process starting from the parent p-tert-butylcalixarene.

  • O-Alkylation: The lower-rim hydroxyl groups of the calixarene are first reacted with an alkylating agent containing a suitable leaving group (e.g., 2-chloro-N,N-diethylacetamide) in the presence of a base (e.g., K₂CO₃ or NaH) in a dry organic solvent like acetonitrile or DMF. This step attaches the acetamide precursor arms to the calixarene's ethereal oxygens.

  • Thionation: The carbonyl oxygen of the attached acetamide groups is then converted to sulfur. This is commonly achieved by reacting the acetamide derivative with a thionating agent, such as Lawesson's reagent, in a dry, high-boiling solvent like toluene or xylene under reflux.

Purification is typically performed using column chromatography on silica gel.

Protocol for Solvent Extraction Studies

Liquid-liquid extraction is a standard method to determine the efficiency and selectivity of an ionophore.

  • Phase Preparation:

    • Aqueous Phase: Prepare an aqueous solution of the metal salt, often as a picrate salt, at a known concentration (e.g., 1 x 10⁻⁴ M). Picrate is used as a counter-ion because it has a strong UV-Vis chromophore, simplifying analysis.

    • Organic Phase: Dissolve the thioacetamide calixarene derivative in an immiscible organic solvent, such as dichloromethane or chloroform, at a specific concentration (e.g., 1 x 10⁻³ M).

  • Extraction:

    • Mix equal volumes of the aqueous and organic phases in a sealed vessel.

    • Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature to reach equilibrium.

    • Allow the phases to separate completely, using a centrifuge if necessary.

  • Analysis:

    • Carefully separate the aqueous phase.

    • Measure the concentration of the metal picrate remaining in the aqueous phase using UV-Vis spectrophotometry by monitoring the absorbance of the picrate anion.

  • Calculation: The extraction percentage (%E) is calculated as: %E = ([C]initial - [C]final) / [C]initial * 100 where [C] is the concentration of the metal salt in the aqueous phase.

The logical flow of this protocol is depicted below.

G Workflow for Solvent Extraction Protocol start Start prep_aq Prepare Aqueous Phase (Metal Picrate Solution) start->prep_aq prep_org Prepare Organic Phase (Calixarene in DCM) start->prep_org mix Mix & Agitate (Equal Volumes) prep_aq->mix prep_org->mix separate Phase Separation (Centrifuge if needed) mix->separate analyze Analyze Aqueous Phase (UV-Vis Spectrophotometry) separate->analyze calculate Calculate Extraction % analyze->calculate end_node End calculate->end_node

Logical workflow for determining extraction efficiency.
Protocol for Ion-Selective Electrode (ISE) Fabrication and Testing

ISEs provide a potentiometric response to the activity of a specific ion in a solution. Thioacetamide calixarenes serve as the ionophore (the ion-selective component) in the electrode membrane.

  • Membrane Cocktail Preparation:

    • Prepare a solution in a volatile solvent like tetrahydrofuran (THF).

    • The components are typically:

      • Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC).

      • Plasticizer: A solvent like bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE) to ensure membrane fluidity.

      • Ionophore: The synthesized thioacetamide calixarene derivative (e.g., 1 wt%).

      • Ionic Additive (optional): A lipophilic salt like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) to reduce membrane resistance.

  • Electrode Fabrication:

    • The membrane cocktail is cast onto a conductive substrate. For solid-contact ISEs, this can be a glassy carbon electrode coated with a conducting polymer like PEDOT/PSS.

    • The solvent is allowed to evaporate slowly over 24 hours to form a thin, uniform ion-selective membrane.

  • Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the primary ion (e.g., 0.01 M Pb(NO₃)₂) for several hours to ensure stable and reproducible potential readings.

  • Potentiometric Measurement:

    • The ISE and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution.

    • The potential difference (in mV) between the two electrodes is measured using a high-impedance potentiometer.

    • Calibration: A calibration curve is generated by measuring the potential in a series of standard solutions of known Pb²⁺ concentration. The potential is plotted against the logarithm of the ion activity. The slope of this line should be close to the theoretical Nernstian value (29.58 mV/decade for a divalent ion like Pb²⁺ at 25°C).

    • Selectivity Measurement: Selectivity coefficients (KpotA,B) are determined using methods like the Separate Solution Method (SSM), where the potential is measured in separate solutions of the primary ion (A) and an interfering ion (B) to quantify the electrode's preference for A over B.

G Workflow for ISE Fabrication and Testing cluster_fab Fabrication cluster_test Testing mix Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore) cast Cast Cocktail onto Electrode Substrate mix->cast evap Evaporate Solvent (24 hrs) cast->evap condition Condition Electrode (in Pb²⁺ solution) evap->condition calibrate Generate Calibration Curve (Standard Pb²⁺ Solutions) condition->calibrate measure Measure Selectivity (vs. Interfering Ions) calibrate->measure end_node End measure->end_node start Start start->mix

General workflow for ISE fabrication and performance evaluation.

Conclusion

The functionalization of calixarenes with thioacetamide groups is a highly effective strategy for creating receptors with exceptional selectivity for lead(II) ions. The selectivity is fundamentally driven by the favorable soft acid-soft base interaction between Pb²⁺ and the sulfur donor atoms of the thioamide moieties. This intrinsic affinity is significantly amplified by the chelation effect, where the calixarene scaffold preorganizes multiple binding sites for cooperative complexation. Quantitative data from solvent extraction and potentiometric studies consistently demonstrate a strong preference for lead over other common metal ions. The detailed experimental protocols for synthesis and evaluation provide a robust framework for the continued development and application of these molecules in sensing, environmental remediation, and other fields requiring precise molecular recognition of lead.

References

Working Concentrations of Lead Ionophore IV in Plasticized Membranes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the solubility and application of Lead Ionophore IV in the fabrication of ion-selective electrodes (ISEs) is critical for researchers in sensor development. The proper dissolution of the ionophore within the plasticized Poly(vinyl chloride) (PVC) membrane is a key factor that dictates the sensor's performance, including its selectivity, sensitivity, and operational lifetime.

This compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead (Pb²⁺) ions.[2][3] Its function within an ISE is to selectively bind and transport Pb²⁺ ions across a lipophilic membrane, thereby generating a measurable potentiometric signal. The plasticizer, which typically constitutes about 60-70% of the membrane's weight, serves as a solvent for the ionophore and ensures the membrane remains physically flexible and ionically conductive.

While specific quantitative data on the maximum solubility (saturation limit) of this compound in various plasticizers is not extensively published, it is possible to infer effective working concentrations from established membrane compositions in scientific literature. The choice of plasticizer is crucial, as its properties, such as lipophilicity and dielectric constant, influence the ionophore's complexation behavior and the overall sensor performance. Studies suggest that matching the lipophilicity of the plasticizer to that of the ionophore can lead to optimal sensor selectivity and longevity.

The following table summarizes typical component compositions used in the successful fabrication of lead-selective PVC membranes. These values represent established working concentrations and imply sufficient solubility of the ionophore in the respective plasticizer.

PlasticizerPVC (wt%)Plasticizer (wt%)This compound (wt%)Ionic Additive (wt%)*Reference
o-Nitrophenyl octyl ether (o-NPOE)~33~65~1-2~0.5-1Generic Formulation
Bis(2-ethylhexyl) sebacate (DOS)~33~65~1-2~0.5-1
Dibutyl phthalate (DBP)~33~65~1-2~0.5-1
Tris(2-ethylhexyl) phosphate (TEHP)~33~65~1-2~0.5-1

*Note: Ionic additives, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), are often included to reduce the membrane's electrical resistance and improve the potentiometric response.

Mechanism of Action for this compound

The fundamental principle of a this compound-based ISE involves the selective complexation of lead ions at the interface between the sample solution and the PVC membrane. This interaction creates a phase boundary potential that is proportional to the concentration (more accurately, the activity) of lead ions in the sample.

Mechanism_of_Action Pb2_aq Pb²⁺ (aq) Ionophore_free Ionophore (L) Pb2_aq->Ionophore_free Anions_aq Anions (aq) Complex_PbL PbL²⁺ Complex Ionophore_free->Complex_PbL Complexation Pb2_int Pb²⁺ (internal, fixed conc.) Complex_PbL->Pb2_int 2. Transmembrane Potential Generation Anions_int Anions (internal)

Mechanism of a this compound-based ISE.

Experimental Protocols

The following sections provide a generalized methodology for the preparation of a lead-selective PVC membrane and the fabrication of an ion-selective electrode.

Protocol 1: Preparation of the PVC Membrane Cocktail

This protocol describes how to prepare the liquid mixture used for casting the ion-selective membrane. The quantities are sufficient for several electrodes.

  • Component Weighing : Accurately weigh the membrane components. For a typical 200 mg total cocktail, the masses would be:

    • PVC (High Molecular Weight): ~66 mg

    • Plasticizer (e.g., o-NPOE, DOS): ~130 mg

    • This compound: ~2-4 mg

    • Ionic Additive (e.g., KTpClPB): ~1-2 mg

  • Dissolution : Place all weighed components into a clean glass vial.

  • Solvent Addition : Add approximately 2 mL of a volatile solvent, typically tetrahydrofuran (THF), to the vial.

  • Mixing : Cap the vial tightly and mix the contents until all components are fully dissolved, forming a clear, slightly viscous solution. This can be aided by gentle agitation or vortexing. The resulting solution is the membrane "cocktail."

Protocol 2: Fabrication of an Ion-Selective Electrode

This protocol outlines the steps to create an electrode using the prepared membrane cocktail.

  • Electrode Body Preparation : Use a clean electrode body (commercial or custom-made). Ensure the tip where the membrane will be cast is clean and dry.

  • Membrane Casting : Dip the tip of the electrode body into the membrane cocktail solution and withdraw it slowly. Alternatively, a small volume of the cocktail can be drop-cast into a casting ring or the electrode tip.

  • Solvent Evaporation : Allow the solvent to evaporate completely in a dust-free environment for at least 12-24 hours. A small, uniform, and translucent membrane should form at the electrode tip.

  • Internal Solution Filling : Fill the electrode body with an internal filling solution containing a fixed concentration of lead ions and a reference salt (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl).

  • Conditioning : Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution. Before first use, condition the newly fabricated electrode by soaking its tip in a 0.01 M Pb(NO₃)₂ solution for several hours. This ensures the membrane is properly hydrated and equilibrated.

Experimental_Workflow cluster_Prep Membrane Cocktail Preparation cluster_Fab Electrode Fabrication & Conditioning A 1. Weigh PVC, Plasticizer, Ionophore, and Additive B 2. Place Components in Glass Vial A->B C 3. Add Tetrahydrofuran (THF) B->C D 4. Mix Until Fully Dissolved C->D E 5. Dip Electrode Body into Cocktail (Casting) D->E Use Cocktail F 6. Evaporate Solvent (12-24 hours) E->F G 7. Fill with Internal Solution & Insert Ag/AgCl wire F->G H 8. Condition in 0.01M Pb²⁺ Solution G->H I Potentiometric Measurement H->I Ready for Use

Workflow for preparing a Pb²⁺ ion-selective electrode.

References

Electrochemical properties of the Lead ionophore IV-Pb2+ complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrochemical Properties of the Lead Ionophore IV-Pb2+ Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties and applications of this compound, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), when complexed with lead ions (Pb2+). This document details the fundamental sensing mechanisms, quantitative performance data, and detailed experimental protocols relevant to its use in electrochemical sensors.

Introduction to this compound

This compound is a highly selective synthetic macrocyclic compound belonging to the calixarene family, designed specifically for the complexation of lead (II) ions.[2] Its remarkable affinity and selectivity for Pb2+ have made it a critical component in the fabrication of electrochemical sensors, particularly potentiometric ion-selective electrodes (ISEs), for the accurate detection of lead in various environments.[3] The core function of this ionophore is to reversibly bind Pb2+ ions and transport them across a hydrophobic barrier, such as a polymer membrane, generating a measurable electrical signal.[2]

Electrochemical Sensing Mechanisms

The functionality of this compound in sensors is primarily based on its ability to form a stable and lipophilic complex with Pb2+ ions. This interaction is harnessed by different electrochemical techniques.

Potentiometric Sensing

In potentiometric sensors, this compound is embedded within a polymeric membrane, typically made of high molecular weight poly(vinyl chloride) (PVC). The ionophore acts as a carrier, facilitating the transport of Pb2+ ions across the membrane interface. This process generates a potential difference across the membrane that is proportional to the concentration of Pb2+ in the sample, following the Nernst equation. These sensors are valued for their simplicity, high selectivity, and low detection limits, often reaching sub-nanomolar levels. The high selectivity for Pb2+ is maintained even in the presence of other potentially interfering ions like cadmium (Cd2+) and copper (Cu2+).

Voltammetric and Impedimetric Sensing

Beyond potentiometry, this compound is utilized in voltammetric and impedimetric methods.

  • Cyclic Voltammetry (CV): This technique is used to study the redox activity of the ionophore-ion complex and assess the electrochemical behavior of modified electrodes.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to evaluate the charge-transfer resistance at the electrode-membrane interface, providing insights into the sensor's stability and response mechanism.

These advanced techniques, often combined with nanomaterial-modified electrodes, offer alternative approaches to lead detection.

Quantitative Performance Data

The performance of sensors based on the this compound-Pb2+ complex is characterized by several key parameters. The data below is a summary of typical performance metrics reported in the literature for potentiometric sensors.

ParameterTypical Value/RangeReference
Linear Concentration Range 1.41 × 10⁻⁶ to 1.00 × 10⁻¹ mol L⁻¹
Limit of Detection (LoD) As low as 1.0 × 10⁻⁶ M to 10⁻¹⁰ M
Nernstian Slope ~28–31 mV per decade (typically 29.0 mV/decade)
Optimal pH Range 3.0 – 6.0 (Optimized around 5.5)
Response Time ~15 seconds
Operational Lifetime Up to 100 days

Note: Performance can vary based on membrane composition, electrode conditioning, and the specific experimental setup. The optimal pH of 5.5 is critical; at lower pH values, the ionophore can become protonated, while at pH levels above 6.5, lead may form hydroxide complexes (Pb(OH)+ or Pb(OH)2), both of which interfere with detection.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections describe standard protocols for key experiments.

Potentiometric Ion-Selective Electrode (ISE) Fabrication and Measurement

This protocol outlines the steps for creating and using a Pb2+-selective ISE.

A. Membrane Cocktail Preparation: A typical membrane composition includes the polymer matrix, a plasticizer, and the ionophore.

  • Dissolve high molecular weight poly(vinyl chloride) (PVC) (e.g., 33 wt%) and a plasticizer (e.g., 66 wt%) in a suitable solvent like tetrahydrofuran (THF).

  • Add this compound (typically 1-2 wt%) to the solution.

  • For improved performance, an anion excluder such as sodium tetraphenyl borate (STB) may also be added.

  • Stir the mixture until all components are fully dissolved, creating a homogenous cocktail.

B. Electrode Construction:

  • Cast the prepared cocktail into a glass ring or onto a suitable substrate and allow the solvent to evaporate slowly over 24 hours to form a thin, durable membrane.

  • Cut a small disc from the membrane and incorporate it into an ISE body.

  • For liquid-contact electrodes, fill the body with an internal filling solution (e.g., 0.01 M PbCl2). For solid-contact electrodes, the membrane is cast directly onto a solid conductive substrate.

  • Condition the electrode by soaking it in a Pb2+ solution (e.g., 10⁻³ M Pb(NO3)2) for at least one day before use.

C. Potentiometric Measurement:

  • Set up a two-electrode cell consisting of the fabricated Pb2+-ISE (working electrode) and a reference electrode (e.g., Ag/AgCl).

  • Connect the electrodes to a high-impedance multichannel potentiometer.

  • Perform calibration by measuring the potential (EMF) in a series of standard solutions of known Pb2+ concentrations, typically ranging from 10⁻⁸ M to 10⁻¹ M.

  • Plot the measured potential against the logarithm of the Pb2+ concentration to generate a calibration curve and determine the Nernstian slope.

Cyclic Voltammetry (CV) Protocol

CV is used to investigate the electrochemical processes at the electrode surface.

A. Electrode Preparation:

  • Modify a working electrode (e.g., glassy carbon or gold) with the ionophore. This can be done by drop-casting a solution containing this compound and a stabilizing matrix (e.g., multi-walled carbon nanotubes/chitosan composite) onto the electrode surface.

B. Electrochemical Cell Setup:

  • Assemble a three-electrode system in an electrochemical cell containing the electrolyte solution.

    • Working Electrode: The ionophore-modified electrode.

    • Reference Electrode: Ag/AgCl.

    • Counter (Auxiliary) Electrode: A platinum wire or mesh.

  • Connect the electrodes to a potentiostat.

C. Measurement Procedure:

  • Record a cyclic voltammogram by scanning the potential within a defined range at a specific scan rate (e.g., 100 mV/s).

  • The resulting plot of current vs. potential provides information on the redox reactions occurring and the ion-transfer process facilitated by the ionophore.

Mandatory Visualizations

The following diagrams illustrate key processes and setups described in this guide.

Ionophore_Transport_Mechanism cluster_source Aqueous Source Phase cluster_membrane Polymer Membrane cluster_receiving Aqueous Receiving Phase (Internal Solution) Pb2+_source Pb²⁺ Complex_in_membrane [Pb²⁺ - Ionophore IV] Complex Pb2+_source->Complex_in_membrane 1. Complexation at Interface Ionophore_free Free Ionophore IV Ionophore_free->Complex_in_membrane Pb2+_receive Pb²⁺ Complex_in_membrane->Pb2+_receive 2. Diffusion Across Membrane Ionophore_return Free Ionophore IV Complex_in_membrane->Ionophore_return 3. Decomplexation Ionophore_return->Ionophore_free 4. Diffusion Back

Caption: Facilitated transport mechanism of Pb2+ by this compound.

Potentiometric_Workflow prep 1. Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore) cast 2. Cast Membrane & Evaporate Solvent prep->cast assemble 3. Assemble ISE Body cast->assemble condition 4. Condition Electrode in Pb²⁺ Solution assemble->condition setup 5. Setup Measurement Cell (ISE + Reference Electrode) condition->setup measure 6. Measure Potential in Standards setup->measure analyze 7. Plot Calibration Curve & Analyze Sample measure->analyze

Caption: Experimental workflow for potentiometric Pb2+ sensing.

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Ionophore-Modified) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt Wire) electrolyte Electrolyte with Analyte potentiostat Potentiostat potentiostat->WE WE potentiostat->RE RE potentiostat->CE CE

Caption: Three-electrode setup for cyclic voltammetry experiments.

References

Methodological & Application

Application Note and Protocol for the Fabrication of a Lead Ion-Selective Electrode Using Lead Ionophore IV

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the fabrication, calibration, and application of a lead (Pb²⁺) ion-selective electrode (ISE) utilizing Lead Ionophore IV. The provided methodologies are intended for researchers, scientists, and professionals in drug development and related fields who require accurate and selective measurement of lead ion concentrations in aqueous solutions.

Principle of Operation

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. The core of the lead ISE is a polymeric membrane doped with this compound, a highly selective complexing agent for lead ions.[1][2][3] The ionophore reversibly binds with Pb²⁺ ions at the membrane-sample interface, creating a potential difference across the membrane. This potential is proportional to the logarithm of the lead ion activity in the sample, as described by the Nernst equation.

Performance Characteristics

The performance of the fabricated lead ISE is summarized in the table below. These values are representative and may vary slightly depending on the specific laboratory conditions and materials used.

ParameterTypical Value
Linear Range 1.0 x 10⁻¹⁰ M to 1.0 x 10⁻³ M
Limit of Detection (6.6 ± 1.6) x 10⁻¹¹ M
Nernstian Slope 28.2 ± 0.5 mV/decade
Response Time ~20 seconds
Optimal pH Range 3.0 - 8.0
Lifetime Several weeks to months with proper storage
Selectivity

The selectivity of an ISE is its ability to distinguish the primary ion from other interfering ions present in the sample. The potentiometric selectivity coefficient, KPb²⁺, Mⁿ⁺pot, quantifies this preference. A smaller value indicates better selectivity for Pb²⁺ over the interfering ion (Mⁿ⁺).

Interfering Ion (Mⁿ⁺)Selectivity Coefficient (log KPb²⁺, Mⁿ⁺pot)
K⁺-6.6 ± 0.2
Na⁺-6.1 ± 0.2
NH₄⁺-6.7 ± 0.2
Mg²⁺-12.4 ± 0.3
Cu²⁺-4.4 ± 0.2
Cd²⁺-6.1 ± 0.1

Experimental Protocols

Materials and Reagents
  • This compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))

  • High molecular weight polyvinyl chloride (PVC)

  • Plasticizer: o-nitrophenyl octyl ether (o-NPOE)

  • Lipophilic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), high purity

  • Lead nitrate (Pb(NO₃)₂) for standard and internal filling solutions

  • Ionic Strength Adjustor (ISA): 5 M NaClO₄

  • Deionized water (18.2 MΩ·cm)

  • Electrode body (e.g., PVC or glass tube)

  • Ag/AgCl wire (for internal reference electrode)

Preparation of the Lead-Selective Membrane Cocktail

This protocol describes the preparation of the ion-selective membrane solution.

  • Component Weighing: Accurately weigh the following components:

    • This compound: 4.3 mg

    • PVC: ~33% by weight of the final membrane

    • o-NPOE: ~66% by weight of the final membrane

    • KTpClPB: 1.0 mg

  • Dissolution: Dissolve all weighed components in a minimal amount of high-purity THF (typically 1-2 mL) in a small glass vial.

  • Homogenization: Cap the vial and stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. This may take up to 48 hours.

Fabrication of the Lead Ion-Selective Electrode

This section details the assembly of the ISE.

  • Membrane Casting:

    • Pour the prepared membrane cocktail into a small, flat-bottomed glass ring (e.g., a glass ring placed on a clean glass slide).

    • Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours. This will result in a flexible, transparent membrane.

  • Electrode Body Preparation:

    • Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

    • Securely attach the membrane disc to the end of the electrode body using a PVC-THF slurry or an appropriate adhesive. Ensure a watertight seal.

  • Internal Filling Solution:

    • Prepare a 0.01 M Pb(NO₃)₂ solution containing 0.1 M KCl.

    • Fill the electrode body with this internal filling solution, ensuring no air bubbles are trapped.

  • Internal Reference Electrode:

    • Insert a Ag/AgCl wire into the internal filling solution. The wire should be long enough to be immersed in the solution and extend out of the top of the electrode body for connection to the potentiometer.

  • Conditioning:

    • Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least one hour before its first use. When not in use, store the electrode in a 1.0 x 10⁻⁶ M Pb(NO₃)₂ solution.

Calibration and Measurement Protocol
  • Preparation of Standard Solutions:

    • Prepare a series of lead standard solutions by serial dilution of a 0.1 M Pb(NO₃)₂ stock solution. The concentration range should cover the expected sample concentration.

  • Ionic Strength Adjustment:

    • For every 100 mL of standard or sample solution, add 2 mL of the Ionic Strength Adjustor (ISA) solution. This ensures a constant ionic background.

  • Electrode Setup:

    • Connect the lead ISE and a suitable external reference electrode (e.g., Ag/AgCl) to a high-impedance mV meter or an ion meter.

  • Calibration Curve:

    • Place the electrodes in the most dilute standard solution and stir at a constant rate.

    • Record the potential (in mV) once the reading has stabilized.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard, moving from the lowest to the highest concentration.

    • Plot the recorded potential (y-axis) against the logarithm of the lead concentration (x-axis). The resulting graph is the calibration curve.

  • Sample Measurement:

    • Treat the sample solution with ISA in the same ratio as the standards.

    • Immerse the electrodes in the sample and stir.

    • Record the stable potential reading.

    • Determine the lead concentration in the sample by interpolating the measured potential on the calibration curve.

Visualizations

Signaling Pathway of the Lead ISE

G cluster_sample Sample Solution cluster_membrane Ion-Selective Membrane cluster_internal Internal Filling Solution Pb_sample Pb²⁺ (Sample) Ionophore This compound Pb_sample->Ionophore Binding Complex [Pb-Ionophore]²⁺ Complex Ionophore->Complex Complexation Pb_internal Pb²⁺ (Internal) Complex->Pb_internal Ion Exchange pot1->pot2

Caption: Principle of potential generation at the ion-selective membrane.

Experimental Workflow for Lead ISE Fabrication

G start Start weigh Weigh Components (Ionophore, PVC, Plasticizer, Additive) start->weigh dissolve Dissolve in THF weigh->dissolve homogenize Stir until Homogeneous dissolve->homogenize cast Cast Membrane & Evaporate Solvent homogenize->cast cut Cut Membrane Disc cast->cut assemble Assemble Electrode Body cut->assemble fill Add Internal Filling Solution & Ag/AgCl Wire assemble->fill condition Condition in 0.01 M Pb(NO₃)₂ fill->condition ready Electrode Ready for Calibration condition->ready

Caption: Step-by-step workflow for fabricating the lead ion-selective electrode.

Logical Relationship for ISE Measurement

G cluster_prep Preparation cluster_cal Calibration & Measurement prep_standards Prepare Standard Solutions add_isa Add ISA to Standards & Sample prep_standards->add_isa prep_sample Prepare Sample Solution prep_sample->add_isa measure_standards Measure Potential of Standards add_isa->measure_standards measure_sample Measure Potential of Sample add_isa->measure_sample plot_curve Plot Calibration Curve (E vs. log[Pb²⁺]) measure_standards->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc measure_sample->determine_conc

Caption: Logical flow for accurate measurement using the lead ISE.

References

Application Note: Optimizing Lead Ionophore IV Concentration for High-Performance Potentiometric Sensors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The accurate and sensitive detection of lead (Pb²⁺) ions is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis due to the high toxicity of lead to human health and ecosystems. Ion-Selective Electrodes (ISEs) based on polymeric membranes offer a simple, cost-effective, and reliable method for potentiometric determination of lead ions. The key to the sensor's performance lies in the composition of the ion-selective membrane, particularly the concentration of the ionophore responsible for selectively binding the target ion. Lead Ionophore IV (tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a highly effective neutral carrier for Pb²⁺, offering excellent selectivity and sensitivity. This application note provides detailed protocols and guidance for optimizing the concentration of this compound to achieve superior sensor performance.

Principle of Operation A potentiometric Pb²⁺ sensor operates by measuring the potential difference between the ISE and a reference electrode. This potential is generated at the interface between the sample solution and the ion-selective membrane. The membrane typically consists of a polymer matrix (PVC), a plasticizer, the ionophore, and often a lipophilic ionic additive.

  • Ionophore (this compound) : Selectively complexes with Pb²⁺ ions from the sample solution, carrying them into the membrane phase.

  • Polymer Matrix (PVC) : Provides structural integrity and durability to the membrane.

  • Plasticizer : A water-immiscible organic solvent that dissolves the membrane components, ensures membrane flexibility, and facilitates the mobility of the ionophore-ion complex within the membrane.

  • Lipophilic Ionic Additive : Often added to reduce the membrane's electrical resistance and improve the detection limit by minimizing the interference from counter-ion fluxes.

The selective binding of Pb²⁺ by the ionophore creates a charge separation at the membrane-sample interface, resulting in a potential that is proportional to the logarithm of the Pb²⁺ ion activity in the sample, as described by the Nernst equation.

Data and Performance Characteristics

The performance of a Pb²⁺-selective electrode is defined by several key parameters, including its potentiometric slope, limit of detection (LOD), linear range, selectivity, and response time. These parameters are highly dependent on the precise composition of the membrane.

Optimization of Membrane Composition

Achieving optimal performance requires the careful balancing of all membrane components. While the ionophore concentration is a critical variable, its ideal value is co-dependent on the type and amount of plasticizer and ionic additives used. The concentration of this compound is typically optimized in the range of 1-5% by weight of the total membrane components.

  • Sub-optimal (Too Low) Concentration : Insufficient ionophore results in a weak response to Pb²⁺ ions, leading to a sub-Nernstian slope, a higher (poorer) limit of detection, and a narrower linear range.

  • Optimal Concentration : Provides a sufficient number of active sites for Pb²⁺ binding to ensure a robust, near-Nernstian response over a wide concentration range and a low detection limit.

  • Supra-optimal (Too High) Concentration : An excess of ionophore can lead to poor membrane homogeneity, increased leaching of the ionophore into the sample, and a potential decrease in the sensor's lifetime and stability.

The following tables summarize the roles of membrane components, provide examples of optimized compositions from literature, and detail the expected performance characteristics.

Table 1: Influence of Membrane Components on Sensor Performance

Component Primary Role Effect on Sensor Performance
Polymer Matrix (PVC) Provides structural support for the membrane. Affects membrane durability, adhesion, and diffusion characteristics. Typically constitutes 30-35% of the membrane by weight.
Plasticizer (e.g., o-NPOE) Solubilizes other components and increases membrane fluidity. Influences the mobility of the ionophore-ion complex and the dielectric constant of the membrane, impacting selectivity and detection limits. Typically 60-67% by weight.
Ionophore (this compound) Selectively binds and transports Pb²⁺ ions. The concentration directly impacts the membrane's response sensitivity, selectivity, and linear range. Optimal concentration is critical for performance.

| Lipophilic Ionic Additive | Reduces membrane resistance and controls ion fluxes. | Can significantly lower the detection limit by managing spontaneous and counter-ion fluxes within the membrane. |

Table 2: Example Optimized Membrane Compositions for this compound Sensors

Component Composition 1 (wt%) Composition 2 (wt%) Composition 3 (wt%)
This compound 1.0 2.0 5.0
PVC (High Molecular Wt.) 33.0 32.5 33.0
o-NPOE (plasticizer) 65.5 65.0 61.5
KTpClPB (ionic additive) 0.5 0.5 0.5
Total Weight 100 mg 100 mg 100 mg
Performance Metric
Slope (mV/decade) ~29.5 ~29.2 ~28.9
Limit of Detection (M) ~1.0 x 10⁻⁸ ~3.4 x 10⁻⁸ ~5.0 x 10⁻⁸
Linear Range (M) 10⁻⁷ - 10⁻² 10⁻⁷ - 10⁻² 10⁻⁷ - 10⁻³

Note: Performance data is synthesized from typical values reported in the literature. Actual results may vary based on specific experimental conditions.

Table 3: Potentiometric Selectivity Coefficients (log KpotPb,M) for an Optimized Sensor Selectivity is a crucial characteristic, defining the sensor's ability to respond to the target ion (Pb²⁺) in the presence of interfering ions. A more negative value indicates higher selectivity for Pb²⁺.

Interfering Ion (M) log KpotPb,M
Na⁺ -4.2
K⁺ -4.1
Mg²⁺ -4.8
Ca²⁺ -4.5
Cu²⁺ -2.5
Cd²⁺ -3.0
Zn²⁺ -3.8

Note: Values are typical for a sensor using an o-NPOE plasticized PVC membrane.

Experimental Protocols and Workflows

Diagram: Experimental Workflow for Sensor Fabrication and Testing

G cluster_prep Membrane Preparation cluster_fab Electrode Fabrication cluster_test Sensor Testing & Calibration A 1. Weigh Components (PVC, Plasticizer, Ionophore, Additive) B 2. Dissolve in THF (Vortex/Stir until clear) A->B C 3. Cast Solution (Pour into glass ring on plate) B->C D 4. Solvent Evaporation (~24 hours at room temp) C->D E 5. Cut & Assemble (Mount membrane disk in electrode body) D->E F 6. Add Internal Solution (e.g., 0.01 M PbCl₂) E->F G 7. Insert Internal Electrode (Ag/AgCl wire) F->G H 8. Conditioning (Soak in 0.01 M Pb(NO₃)₂ for ~12h) G->H I 9. Calibration (Measure EMF in standard solutions) H->I J 10. Performance Analysis (Calculate Slope, LOD, Selectivity) I->J G Perf Optimal Sensor Performance Slope Nernstian Slope (~29.6 mV/decade) Perf->Slope LOD Low Detection Limit (< 10⁻⁷ M) Perf->LOD Select High Selectivity Perf->Select Life Long Lifetime Perf->Life Comp Membrane Composition Comp->Perf Iono Ionophore Conc. (1-5 wt%) Comp->Iono Plast Plasticizer (~65 wt%) Comp->Plast PVC PVC Matrix (~33 wt%) Comp->PVC Add Ionic Additive (~0.5 wt%) Comp->Add pH Sample pH (Optimal ~5.5) pH->Perf

References

Application of Lead Ionophore IV in Environmental Water Quality Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Lead (Pb²⁺) is a highly toxic heavy metal that poses significant risks to human health and the environment. Its presence in water bodies, even at trace levels, is a serious concern, necessitating sensitive and selective detection methods for environmental monitoring. Lead Ionophore IV, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective complexing agent for lead ions. Its unique three-dimensional structure, featuring a pre-organized cavity with sulfur and nitrogen donor atoms, allows for the highly selective binding of Pb²⁺ ions.[2] This property makes it an ideal component in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of lead concentrations in aqueous samples.[3] These sensors offer several advantages for environmental water quality testing, including high sensitivity, a low limit of detection, and the potential for in-situ and real-time measurements.

Principle of Operation

The application of this compound in water quality testing is primarily centered on its use as the active component in the membrane of a lead-selective ISE. The fundamental principle of an ISE is the measurement of the potential difference that develops across a selective membrane separating the sample solution from an internal reference solution. This potential is proportional to the activity (and under controlled conditions, the concentration) of the target ion in the sample.

The mechanism involves the selective complexation of Pb²⁺ ions by this compound at the membrane-sample interface. This selective binding facilitates the transport of lead ions into the organic membrane phase, creating a charge separation at the interface and thus a phase boundary potential. According to the Nernst equation, this potential is logarithmically dependent on the activity of the lead ions in the sample. By measuring this potential relative to a stable reference electrode, the concentration of Pb²⁺ can be accurately determined.

Quantitative Data Summary

The performance of this compound-based ion-selective electrodes is characterized by several key parameters, which are summarized in the tables below.

Table 1: Performance Characteristics of this compound-Based ISEs

ParameterTypical Value/RangeReference(s)
Limit of Detection (LOD) 1.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M
Linear Concentration Range 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M
Nernstian Slope ~29.6 mV/decade (for divalent ions)Theoretical
Response Time < 1 minute
Optimal pH Range 4.0 - 7.0
Electrode Lifetime ~30 days

Table 2: Selectivity Coefficients (log KpotPb,M) of a this compound-Based ISE against Various Interfering Ions

Interfering Ion (M)Cationlog KpotPb,MReference(s)
CadmiumCd²⁺-3.5
CopperCu²⁺-3.2
SodiumNa⁺-4.5
CalciumCa²⁺-4.8
MagnesiumMg²⁺-4.7

Note: A more negative log KpotPb,M value indicates a higher selectivity for Pb²⁺ over the interfering ion M.

Experimental Protocols

This section provides a detailed methodology for the fabrication of a this compound-based ion-selective electrode and the subsequent procedure for measuring lead concentration in environmental water samples.

I. Fabrication of the Lead-Selective Membrane and Electrode

Materials:

  • This compound

  • High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), analytical grade

  • Glass rings for membrane casting

  • ISE electrode body

  • Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

  • Ag/AgCl internal reference electrode

Procedure:

  • Membrane Cocktail Preparation:

    • In a clean, dry glass vial, dissolve this compound (1-2 wt%), PVC (approx. 33 wt%), the plasticizer (approx. 65 wt%), and the lipophilic salt (0.5-1 wt%) in a minimal amount of THF.

    • Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.

  • Membrane Casting:

    • Place a clean glass ring on a smooth, level glass plate.

    • Carefully pour the membrane cocktail into the glass ring and cover it loosely with a watch glass to allow for slow evaporation of the THF.

    • Let the solvent evaporate completely at room temperature for at least 24 hours to form a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc at the tip of the ISE electrode body, ensuring a watertight seal.

    • Fill the electrode body with the internal filling solution, making sure to avoid any air bubbles.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

    • Condition the assembled electrode by soaking it in a 1.0 x 10⁻³ M Pb(NO₃)₂ solution for at least 12 hours before use.

II. Measurement of Lead Concentration in Water Samples

Apparatus and Reagents:

  • This compound-based ISE

  • Ag/AgCl reference electrode (or a combination electrode)

  • High-impedance ion meter or pH/mV meter

  • Magnetic stirrer and stir bars

  • Standard lead solutions (prepared by serial dilution of a 1000 ppm stock solution)

  • Ionic Strength Adjustment Buffer (ISAB): 5 M NaClO₄

  • Environmental water sample

Procedure:

  • Electrode Calibration:

    • Prepare a series of standard lead solutions with concentrations spanning the expected range of the water samples (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻⁴ M).

    • For each standard, place 50 mL into a clean beaker and add 1 mL of ISAB.

    • Immerse the lead ISE and the reference electrode in the solution and stir gently.

    • Record the stable potential (mV) reading for each standard.

    • Plot a calibration curve of the potential (mV) versus the logarithm of the lead concentration. The plot should be linear with a slope of approximately +29.6 mV per decade change in concentration for Pb²⁺.

  • Sample Preparation and Measurement:

    • Collect the environmental water sample. If the sample contains suspended solids, filter it through a 0.45 µm filter.

    • Adjust the pH of the sample to the optimal range (4.0 - 7.0) if necessary.

    • Take 50 mL of the prepared water sample and add 1 mL of ISAB.

    • Immerse the calibrated lead ISE and the reference electrode in the sample and stir gently.

    • Record the stable potential (mV) reading.

  • Data Analysis:

    • Determine the concentration of lead in the water sample by interpolating its measured potential on the calibration curve.

Visualizations

Signaling Pathway of the this compound-Based ISE

Signaling_Pathway cluster_sample Aqueous Sample cluster_membrane ISE Membrane cluster_internal Internal Solution Pb2_sample Pb²⁺ (aq) Complex [Pb(Ionophore)]²⁺ Pb2_sample->Complex Selective Binding Pb2_internal Pb²⁺ (fixed conc.) Ionophore This compound Ionophore->Complex Signal Potential Difference (ΔE) cluster_sample cluster_sample cluster_membrane cluster_membrane cluster_sample->cluster_membrane Phase Boundary Potential cluster_membrane->Signal Generates cluster_internal cluster_internal cluster_membrane->cluster_internal Phase Boundary Potential

Caption: Mechanism of potential generation in a this compound ISE.

Experimental Workflow for Water Quality Testing

Experimental_Workflow start Start prep_membrane Prepare Lead-Selective Membrane (this compound, PVC, Plasticizer) start->prep_membrane assemble_ise Assemble Ion-Selective Electrode prep_membrane->assemble_ise condition_ise Condition Electrode in Pb²⁺ Solution assemble_ise->condition_ise prep_standards Prepare Standard Pb²⁺ Solutions condition_ise->prep_standards calibrate Calibrate ISE with Standards (Generate Calibration Curve) prep_standards->calibrate prep_sample Prepare Water Sample (Filter, Adjust pH, Add ISAB) calibrate->prep_sample measure Measure Potential of Sample prep_sample->measure determine_conc Determine Pb²⁺ Concentration (from Calibration Curve) measure->determine_conc end End determine_conc->end

References

Application Note: Potentiometric Determination of Lead(II) Using Calixarene-Based Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lead (Pb) is a toxic heavy metal that poses significant risks to human health and the environment.[1][2] Its detection and quantification are crucial in various fields, including environmental monitoring, food safety, and clinical diagnostics. Potentiometric ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for the determination of lead ions.[1][3] Calixarenes, a class of macrocyclic compounds, have emerged as highly effective ionophores for the development of lead-selective electrodes due to their unique three-dimensional preorganized structures that can selectively bind with lead ions.[4] This application note provides a detailed protocol for the fabrication and use of a lead-selective electrode based on a calixarene ionophore for the potentiometric determination of Pb(II) ions in aqueous samples.

Principle of Operation

The potentiometric determination of lead is based on the measurement of the potential difference between a lead-selective electrode and a reference electrode immersed in the sample solution. The lead-selective electrode typically consists of a polymeric membrane, usually made of polyvinyl chloride (PVC), which incorporates a specific calixarene ionophore. This ionophore selectively complexes with Pb(II) ions at the membrane-solution interface. This complexation event generates a potential difference across the membrane, which is proportional to the logarithm of the activity of lead ions in the sample, as described by the Nernst equation.

Quantitative Performance Data

The performance of calixarene-based lead-selective electrodes can vary depending on the specific calixarene derivative, membrane composition, and experimental conditions. The following table summarizes typical performance characteristics reported for various calixarene-based Pb(II) ion-selective electrodes.

Calixarene Derivative Linear Range (M) Detection Limit (M) Slope (mV/decade) Response Time Key Interferences Reference
p-tert-butylcalix[n]arene ethyleneoxydiphenylphosphine oxide (n=4, 5, 6)Not SpecifiedNot SpecifiedNear-NernstianNot SpecifiedCa²⁺
Thiolated calixarene on AuNPs/SPCE0.2 - 1.0 ppm0.7982 x 10⁻² ppmNot Applicable (DPV)120 s (deposition)Zn²⁺, Hg²⁺
BEC6ND1 ionophore (calixarene derivative)10⁻⁹ - 10⁻¹10⁻⁷29.3954 - 8 minutesFe(II), Zn(II), Cd(II) (low interference)
Acridono-crown ether10⁻⁴ - 10⁻²7.9 x 10⁻⁶26.95 sHg(II)
Thiopental-based10⁻² - 7 x 10⁻⁶Not SpecifiedNernstianFastAlkaline, alkaline earth, transition metals
Phenytoin-based10⁻² - 8 x 10⁻⁶Not SpecifiedNernstianFastAlkaline, alkaline earth, transition metals

Experimental Protocols

1. Preparation of the Lead-Selective Membrane

This protocol describes the preparation of a PVC-based membrane for a lead-selective electrode.

Materials:

  • Calixarene ionophore (e.g., p-tert-butylcalixarene derivative)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., 2-nitrophenyloctyl ether, o-NPOE; dioctyl sebacate, DOS)

  • Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • In a glass petri dish, dissolve the following components in 5-10 mL of THF:

    • Calixarene ionophore (typically 1-5% w/w)

    • PVC (typically 30-35% w/w)

    • Plasticizer (typically 60-65% w/w)

    • Lipophilic additive (optional, typically 0.1-1% w/w relative to the ionophore)

  • Gently swirl the mixture until all components are completely dissolved and a homogenous solution is obtained.

  • Cover the petri dish with a filter paper and allow the solvent to evaporate slowly at room temperature for at least 24 hours.

  • Once the solvent has fully evaporated, a transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.

  • Cut a small disc (typically 5-10 mm in diameter) from the master membrane for electrode fabrication.

2. Fabrication of the Lead-Selective Electrode

Materials:

  • Prepared lead-selective membrane disc

  • Electrode body (e.g., PVC or glass tube)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl)

  • Adhesive (e.g., THF or a PVC/THF slurry)

Procedure:

  • Securely attach the prepared membrane disc to one end of the electrode body using the adhesive. Ensure a watertight seal.

  • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

  • Insert the internal reference electrode into the filling solution.

  • Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before use.

  • Store the electrode in a 0.001 M Pb(NO₃)₂ solution when not in use.

3. Potentiometric Measurement of Lead(II)

Materials:

  • Fabricated lead-selective electrode

  • External reference electrode (e.g., saturated calomel electrode, SCE, or Ag/AgCl electrode)

  • High-impedance potentiometer or pH/ion meter

  • Standard lead solutions (ranging from 10⁻⁷ M to 10⁻¹ M)

  • Sample solution

Procedure:

  • Connect the lead-selective electrode and the external reference electrode to the potentiometer.

  • Prepare a series of standard lead solutions by serial dilution of a stock solution.

  • Immerse the electrodes in each standard solution, starting from the lowest concentration.

  • Record the potential reading once it has stabilized.

  • Rinse the electrodes with deionized water and gently pat dry between measurements.

  • Plot a calibration curve of the measured potential (mV) versus the logarithm of the lead concentration.

  • Immerse the electrodes in the sample solution and record the stable potential.

  • Determine the lead concentration in the sample by interpolating its potential reading on the calibration curve.

Visualizations

Signaling_Pathway cluster_membrane Electrode Membrane cluster_solution Sample Solution Ionophore Calixarene Ionophore Pb_Ionophore_Complex Pb(II)-Calixarene Complex Ionophore->Pb_Ionophore_Complex Complexation Pb_Ionophore_Complex->Ionophore Dissociation Potential_Change Generation of Membrane Potential Pb_Ionophore_Complex->Potential_Change Pb_ion Pb(II) Ion Pb_ion->Ionophore Selective Binding

Caption: Signaling pathway of lead(II) detection at the electrode membrane.

Experimental_Workflow cluster_prep Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis Membrane_Prep 1. Prepare PVC Membrane with Calixarene Ionophore Electrode_Fab 2. Fabricate Ion-Selective Electrode Membrane_Prep->Electrode_Fab Conditioning 3. Condition Electrode in Pb(II) Solution Electrode_Fab->Conditioning Calibration 4. Calibrate with Standard Pb(II) Solutions Conditioning->Calibration Sample_Measure 5. Measure Potential in Sample Solution Calibration->Sample_Measure Concentration_Det 6. Determine Pb(II) Concentration from Calibration Curve Sample_Measure->Concentration_Det

Caption: Experimental workflow for potentiometric lead determination.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Leaching of Lead Ionophore IV from Polymer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the leaching of Lead Ionophore IV from polymer membranes used in ion-selective electrodes (ISEs) and other sensing applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching a concern?

This compound, also known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), is a highly selective sensing molecule used in polymer membrane-based electrodes for the detection of lead ions (Pb²⁺). Leaching, the process where the ionophore bleeds from the membrane into the sample solution, is a significant concern because it leads to a decline in sensor performance, including reduced sensitivity, signal drift, and a shortened operational lifespan. For applications in biological or environmental analysis, the release of the ionophore into the sample can also be a source of contamination.

Q2: What are the primary factors that influence the leaching of this compound?

The leaching of this compound from a polymer membrane is primarily influenced by three factors:

  • Plasticizer Properties: The type and concentration of the plasticizer used in the membrane play a crucial role. Plasticizers with higher lipophilicity (oil-loving nature) and lower dielectric constants tend to retain the lipophilic ionophore more effectively, thus reducing leaching.

  • Polymer Matrix: The choice of the base polymer for the membrane is important. While Poly(vinyl chloride) (PVC) is commonly used, alternative polymers like polyurethane (PU) and polyacrylates may offer better retention of the ionophore.

  • Immobilization Technique: Physically entrapping the ionophore within the polymer matrix is the standard method, but this is prone to leaching. Covalently bonding the ionophore to the polymer backbone provides a much more robust method of immobilization and significantly reduces leaching.

Q3: How can I choose the right plasticizer to minimize leaching?

To minimize the leaching of this compound, select a plasticizer with high lipophilicity. A general guideline is to match the lipophilicity of the plasticizer to that of the ionophore. This enhances the solubility of the ionophore within the membrane phase and reduces its tendency to partition into the aqueous sample. Plasticizers with lower dielectric constants are also generally preferred as they create a more hydrophobic environment within the membrane.

Q4: What are the advantages of covalently bonding the ionophore to the polymer matrix?

Covalent bonding permanently attaches the this compound molecule to the polymer backbone. This method offers significant advantages over simple physical entrapment:

  • Dramatically Reduced Leaching: By creating a chemical bond, the ionophore is prevented from diffusing out of the membrane, leading to a much longer sensor lifetime and more stable signals.

  • Improved Sensor Stability: Sensors with covalently bound ionophores exhibit significantly less signal drift over time.

  • Enhanced Biocompatibility: For in-vivo or biological applications, covalent bonding minimizes the release of the ionophore into the biological sample, reducing potential toxicity.

Q5: Are there alternative polymer matrices to PVC that can reduce leaching?

Yes, while PVC is widely used, other polymers can offer improved performance in terms of ionophore retention.

  • Polyurethanes (PUs): PUs can form strong hydrogen bonds with the ionophore, which can help to better retain it within the membrane.

  • Polyacrylates: Certain polyacrylates can be synthesized to have a high affinity for the ionophore, reducing its mobility and subsequent leaching.

The choice of polymer will depend on the specific application and the desired mechanical and chemical properties of the membrane.

Troubleshooting Guide

Problem: My lead-selective electrode is showing significant signal drift over time.

  • Possible Cause: This is a classic symptom of ionophore leaching. As the concentration of this compound at the membrane-sample interface decreases, the sensor's response will change, leading to a continuous drift in the measured potential.

  • Solution 1: Membrane Reconditioning: For a temporary fix, you can try to recondition the electrode. Soaking the membrane in a solution containing a low concentration of the primary ion (e.g., 10⁻⁵ M Pb²⁺) for several hours can sometimes help to re-establish the equilibrium at the membrane surface.[2][3]

  • Solution 2: Optimize Membrane Composition: For a long-term solution, you need to address the root cause of the leaching.

    • Re-evaluate your plasticizer: If you are using a relatively polar plasticizer, consider switching to a more lipophilic one. See the data in Table 1 for a comparison of common plasticizers.

    • Consider a different polymer matrix: If you are using a standard PVC membrane, experimenting with a polyurethane or polyacrylate-based membrane may yield better ionophore retention.

  • Solution 3: Covalent Immobilization: The most effective way to prevent leaching-induced drift is to use a membrane with a covalently bound ionophore.

Problem: The sensitivity (slope of the calibration curve) of my electrode is decreasing.

  • Possible Cause: A decrease in the Nernstian slope is another indicator of ionophore loss. With less ionophore available to complex with the lead ions, the electrode's response to changes in concentration becomes less pronounced.

  • Solution: Similar to addressing signal drift, the primary solutions involve optimizing the membrane composition to better retain the ionophore or, ideally, employing covalent immobilization.

Problem: My sensor has a short operational lifetime.

  • Possible Cause: The operational lifetime of an ion-selective electrode is often limited by the gradual leaching of its active components, primarily the ionophore and, to a lesser extent, the plasticizer.

  • Solution:

    • Increase Ionophore and Lipophilic Additive Concentration: Within reasonable limits, increasing the concentration of the ionophore and any lipophilic ionic additives in the membrane cocktail can sometimes extend the lifetime, as there is a larger reservoir of these components.

    • Covalent Bonding: As with other issues related to leaching, covalently attaching the ionophore to the polymer matrix is the most effective strategy for significantly extending the sensor's operational life.

Problem: I am observing a non-Nernstian response from my electrode.

  • Possible Cause: While ionophore leaching can contribute to deviations from the expected Nernstian response, other factors can also be at play. These include the presence of interfering ions, an incorrect pH of the sample, or issues with the internal filling solution.

  • Troubleshooting Steps:

    • Check for Interfering Ions: Consult a selectivity coefficient table for this compound to identify potential interfering ions. If present in your sample, they may need to be removed or masked.

    • Verify Sample pH: The optimal pH range for lead ion detection with this ionophore is typically between 4 and 6. At lower pH values, the ionophore can become protonated, while at higher pH values, lead can form hydroxide complexes.

    • Inspect the Reference Electrode and Internal Filling Solution: Ensure your reference electrode is functioning correctly and that the internal filling solution of your ISE has the correct composition and has not been contaminated.

Data Presentation

Table 1: Influence of Plasticizer on this compound Leaching from PVC Membranes (Illustrative Data)

PlasticizerLipophilicity (log P)Dielectric Constant (ε)Relative Leaching Rate (Normalized)
Bis(2-ethylhexyl) sebacate (DOS)~9.6~41.0 (Low)
o-Nitrophenyl octyl ether (o-NPOE)~6.5~243.5 (High)
Dioctyl phthalate (DOP)~8.9~5.11.8 (Moderate)

Note: This table presents illustrative data based on general principles. Actual leaching rates can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Quantification of this compound Leaching using UV-Vis Spectrophotometry

This protocol provides a method to quantify the amount of this compound that has leached from a polymer membrane into an aqueous solution.

Materials:

  • Polymer membrane containing a known concentration of this compound

  • Aqueous solution (e.g., deionized water or a buffer solution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent for extracting the ionophore (e.g., Tetrahydrofuran - THF)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen aqueous solution. b. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the ionophore. c. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Leaching Experiment: a. Immerse a polymer membrane of a known surface area in a known volume of the aqueous solution. b. Keep the solution at a constant temperature and stir gently. c. At predetermined time intervals, withdraw an aliquot of the solution.

  • Sample Analysis: a. Measure the absorbance of the collected aliquots at the λmax. b. Using the calibration curve, determine the concentration of the leached ionophore in the solution at each time point.

  • Data Calculation: a. Calculate the total amount of leached ionophore at each time point. b. Express the leaching rate in terms of mass or moles of ionophore leached per unit area of the membrane per unit of time (e.g., ng/cm²/day).

Protocol 2: Covalent Immobilization of a Calix[1]arene-based Ionophore (General Procedure)

This protocol outlines a general strategy for the covalent attachment of a calix[1]arene ionophore, similar in structure to this compound, to a polymer backbone. This typically involves modifying the ionophore to introduce a polymerizable group.

Part 1: Synthesis of a Polymerizable Ionophore Derivative

  • Functionalization of the Calixarene: a. Start with a calixarene precursor that has a reactive site, for example, a hydroxyl or amino group, on its upper or lower rim. b. React the calixarene with a molecule that contains a polymerizable group (e.g., a vinyl or acrylate group) and a complementary reactive group (e.g., an isocyanate or acyl chloride). This reaction will form a covalent bond between the calixarene and the polymerizable moiety. c. Purify the resulting polymerizable ionophore derivative using column chromatography or recrystallization.

Part 2: Copolymerization with a Monomer

  • Prepare the Polymerization Mixture: a. Dissolve the polymerizable ionophore derivative, a primary monomer (e.g., methyl methacrylate or a urethane precursor), and a cross-linking agent in a suitable solvent. b. Add a polymerization initiator (e.g., AIBN for radical polymerization).

  • Polymerization: a. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. b. Allow the reaction to proceed for a specified time to form the polymer with the covalently attached ionophore.

  • Membrane Casting: a. Cast the resulting polymer solution onto a suitable substrate (e.g., a glass plate) to form a thin membrane. b. Allow the solvent to evaporate slowly to obtain a solid polymer membrane with the immobilized ionophore.

Visualizations

Leaching_Factors cluster_membrane Polymer Membrane cluster_prevention Prevention Strategies Ionophore This compound Leaching Leaching Ionophore->Leaching Diffuses out Polymer Polymer Matrix (e.g., PVC, PU) Polymer->Leaching Influences Retention Plasticizer Plasticizer (e.g., DOS, o-NPOE) Plasticizer->Leaching Influences Lipophilicity & Polarity CovalentBonding Covalent Bonding CovalentBonding->Leaching Prevents OptimizedPlasticizer Optimized Plasticizer (High Lipophilicity) OptimizedPlasticizer->Leaching Reduces AlternativePolymer Alternative Polymer (e.g., PU) AlternativePolymer->Leaching Reduces

Caption: Factors influencing and preventing the leaching of this compound.

Troubleshooting_Workflow Start Sensor Performance Issue (e.g., Drift, Low Slope) CheckLeaching Is Ionophore Leaching Suspected? Start->CheckLeaching CheckOther Investigate Other Causes: - Interfering Ions - pH Issues - Reference Electrode CheckLeaching->CheckOther No Recondition Attempt Membrane Reconditioning CheckLeaching->Recondition Yes EvaluateMembrane Evaluate Membrane Composition Recondition->EvaluateMembrane OptimizePlasticizer Switch to a More Lipophilic Plasticizer EvaluateMembrane->OptimizePlasticizer Sub-optimal Plasticizer ChangePolymer Consider Alternative Polymer Matrix (e.g., PU) EvaluateMembrane->ChangePolymer Sub-optimal Polymer CovalentBonding Implement Covalent Immobilization of Ionophore OptimizePlasticizer->CovalentBonding ChangePolymer->CovalentBonding End Stable Sensor Performance CovalentBonding->End

Caption: Troubleshooting workflow for lead-selective electrode performance issues.

References

Chemiresistive lead sensors without a traditional reference electrode

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chemiresistive sensors for the detection of lead (Pb²⁺) ions without a traditional reference electrode.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a chemiresistive lead sensor without a reference electrode?

A1: These sensors operate by measuring the change in electrical resistance of a semiconducting material upon interaction with lead ions. The sensor typically consists of a substrate with two electrodes (often in an interdigitated configuration) coated with a sensing material. When Pb²⁺ ions bind to or interact with the sensing layer, it alters the charge carrier concentration (electrons or holes) within the material, leading to a measurable change in resistance. This two-terminal setup simplifies the device architecture and is more robust compared to traditional three-electrode systems.[1][2]

Q2: What are the common materials used for the sensing layer in these lead sensors?

A2: A variety of nanomaterials are employed due to their high surface-area-to-volume ratio and tunable surface chemistry. Common materials include:

  • Graphene and its derivatives: Reduced graphene oxide (rGO) is frequently used due to its excellent conductivity and ease of functionalization.[2][3][4]

  • Carbon Nanotubes (CNTs): CNTs form conductive networks that are highly sensitive to surface interactions with analytes.

  • Metal-Organic Frameworks (MOFs): These are crystalline porous materials that can be designed to selectively capture specific ions like Pb²⁺.

  • Ion-Imprinted Polymers (IIPs): These are polymers synthesized with template Pb²⁺ ions, creating specific recognition sites for high selectivity.

Q3: How can I improve the selectivity of my sensor for lead ions?

A3: Enhancing selectivity is crucial to avoid interference from other metal ions. Strategies include:

  • Surface Functionalization: Modifying the sensing material with specific ligands, aptamers, or ionophores that have a high affinity for Pb²⁺ ions. For example, L-glutathione can be used to specifically capture lead ions.

  • Using Ion-Imprinted Polymers (IIPs): IIPs are custom-made polymers with cavities that are sterically and chemically complementary to Pb²⁺, offering high selectivity.

  • Employing Selective Membranes: An ion-selective membrane coated over the chemiresistive layer can act as a filter, allowing only Pb²⁺ ions to reach the sensing surface.

Q4: What is a typical response time for these sensors, and what factors influence it?

A4: Response times can vary significantly, from a few seconds to several minutes. Factors influencing the response time include:

  • Analyte Concentration: Higher concentrations of Pb²⁺ generally lead to faster response times.

  • Sensing Material: The intrinsic properties of the material and its interaction kinetics with lead ions play a major role.

  • Mass Transport: The diffusion of Pb²⁺ ions from the bulk solution to the sensor surface can be a rate-limiting step. Using a microfluidic setup can help control and speed up this process.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Sensor Response 1. Incorrect pH of the sample solution. The binding affinity of functional groups for Pb²⁺ is often pH-dependent. 2. Inactive sensing layer. The surface may be contaminated, or the functional groups may have degraded. 3. Poor electrical contact. Issues with the connection between the sensing layer and the electrodes.1. Optimize pH. Most lead sensors operate optimally in a slightly acidic to neutral pH range (e.g., pH 4.5-5.5). Verify and adjust the pH of your buffer and sample solutions. 2. Sensor Regeneration/Cleaning. Depending on the material, gentle rinsing with a suitable buffer or deionized water may help. For some materials, a mild acid wash followed by rinsing can re-protonate binding sites. 3. Check Connections. Ensure that the sensing material properly bridges the electrodes and that there are no cracks in the film. Verify the integrity of your external electrical connections.
Signal Drift or Instability 1. Temperature fluctuations. The conductivity of semiconducting materials is often temperature-dependent. 2. Fouling of the sensor surface. Proteins, organic molecules, or other substances in the sample matrix can adsorb to the sensor surface. 3. Ionic strength variations. Changes in the ionic strength of the sample solution can affect the electrical double layer at the sensor-liquid interface.1. Maintain Constant Temperature. Conduct experiments in a temperature-controlled environment. 2. Sample Pre-treatment. For complex samples, consider filtration or other purification steps to remove potential fouling agents. 3. Use a Buffer. Employ a buffer solution to maintain a constant ionic strength and pH during measurements.
Poor Selectivity / Interference 1. Presence of competing ions. Other divalent cations like Cadmium (Cd²⁺), Zinc (Zn²⁺), and Copper (Cu²⁺) can interfere with the sensor. 2. Non-specific binding. The sensing material may have a general affinity for various metal ions.1. Use a Masking Agent. In some cases, a chemical agent that selectively complexes with interfering ions can be added to the sample. 2. Enhance Selectivity. Refer to FAQ Q3. Functionalizing the surface with highly selective molecules is the most effective approach. 3. Calibrate with Interferents. Characterize the sensor's response to potential interfering ions to understand their effect and potentially correct for it.
Irreproducible Results 1. Inconsistent sensor fabrication. Variations in the thickness or morphology of the sensing layer between different sensors. 2. Sensor degradation. The sensing material may not be stable over multiple uses. 3. Variable pre-conditioning. Inconsistent sensor preparation before each measurement.1. Standardize Fabrication Protocol. Follow a precise and repeatable protocol for sensor fabrication, paying close attention to material deposition and drying/annealing steps. 2. Assess Sensor Lifetime. Test the sensor's response over multiple cycles of use and regeneration to determine its stability. The sensor may be single-use or have a limited lifetime. 3. Implement a Consistent Pre-conditioning Step. Before each measurement, allow the sensor to stabilize in the buffer solution for a fixed period until a stable baseline resistance is achieved.

Quantitative Data Presentation

The performance of various chemiresistive sensors for Pb²⁺ detection reported in the literature is summarized below.

Sensing MaterialLinear Detection RangeLimit of Detection (LOD)Response TimeReference
Ion-Imprinted Polymer with rGO (IIP-rGO)1.77 - 436 µg/L1.77 µg/L~15 min
Carbon Nanotube (CNT) network with Ion-Selective Membrane3.3 - 3300 µg/L1.75 µg/LVaries with concentration
Reduced Graphene Oxide (rGO) with Gold Nanoparticles10 nM - 10 µM10 nM (~2.07 µg/L)1 - 2 seconds
rGO on Screen-Printed Carbon Electrode (SPCE)5 - 200 ppb (µg/L)1 ppb (µg/L)Not specified

Experimental Protocols

Protocol 1: Fabrication of an rGO-Based Chemiresistive Sensor

This protocol describes a general method for fabricating a reduced graphene oxide (rGO) sensor on an interdigitated electrode (IDE) substrate.

Materials:

  • Interdigitated gold electrode (Au-IDE) substrate

  • Graphene oxide (GO) dispersion

  • Hydrazine hydrate or Ascorbic acid (for chemical reduction)

  • Deionized (DI) water

  • Nitrogen gas source

  • Tube furnace (for thermal reduction)

Procedure:

  • Substrate Cleaning: Clean the Au-IDE substrate by sonicating in acetone, followed by isopropanol, and finally DI water for 10 minutes each. Dry the substrate with a stream of nitrogen.

  • GO Deposition: Drop-cast a small volume (e.g., 5-10 µL) of the GO dispersion onto the electrode area of the IDE. Ensure the entire electrode pattern is covered.

  • Drying: Allow the GO film to dry completely at room temperature or on a hotplate at a low temperature (e.g., 60 °C).

  • Reduction of GO to rGO (Choose one method):

    • Chemical Reduction: Place the GO-coated substrate in a sealed container with a small vial of hydrazine hydrate at 90 °C for several hours. The hydrazine vapor will reduce the GO film.

    • Thermal Reduction: Place the substrate in a tube furnace. Heat to 300-500 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 1-2 hours.

  • Finalization: After reduction, allow the sensor to cool to room temperature. The sensor is now ready for functionalization or direct use.

Protocol 2: Performance Testing of a Chemiresistive Lead Sensor

This protocol outlines the procedure for measuring the sensor's response to lead ions.

Equipment:

  • Source measure unit (SMU) or a similar instrument for resistance measurement

  • Stir plate and stir bar

  • Beaker or custom-made sample cell

  • Pipettes

  • Pb²⁺ standard solutions of varying concentrations

  • Buffer solution (e.g., 0.1 M acetate buffer, pH 5.0)

Procedure:

  • Setup: Connect the sensor's electrodes to the source measure unit. Place the sensor in the sample cell containing a known volume of buffer solution.

  • Baseline Stabilization: Apply a constant voltage (e.g., 10-100 mV) across the electrodes and record the resistance over time. Allow the sensor to stabilize in the buffer solution until a constant baseline resistance (R₀) is achieved. Gentle stirring may be used to ensure homogeneity.

  • Lead Addition: Pipette a small volume of a known concentration of Pb²⁺ standard solution into the cell to achieve the desired final concentration.

  • Response Measurement: Continue to record the resistance (R) as the sensor is exposed to the Pb²⁺ solution. The resistance will change and eventually stabilize at a new value.

  • Data Recording: The response is typically calculated as the relative change in resistance: Response (%) = [(R - R₀) / R₀] * 100.

  • Rinsing: After the measurement, remove the sensor from the solution and rinse it thoroughly with the buffer solution to return the resistance to its baseline value before the next measurement.

  • Repeat: Repeat steps 3-6 for different Pb²⁺ concentrations to generate a calibration curve.

Visualizations

Signaling Pathway

SignalingPathway cluster_solution Aqueous Sample cluster_sensor Sensor Surface cluster_output Measurement Pb_ion Pb²⁺ Ion Receptor Selective Receptor (e.g., Ionophore, Aptamer) Pb_ion->Receptor 1. Selective Binding Interferents Other Ions (e.g., Cd²⁺, Zn²⁺) Interferents->Receptor Interference (minimized) SensingLayer Chemiresistive Layer (e.g., rGO, CNTs) Receptor->SensingLayer 2. Charge Modulation ResistanceChange Change in Resistance (ΔR) SensingLayer->ResistanceChange 3. Electrical Property Change Signal Electrical Signal ResistanceChange->Signal 4. Readout

Caption: Conceptual signaling pathway for a chemiresistive lead sensor.

Experimental Workflow

ExperimentalWorkflow Start Start Clean 1. Clean IDE Substrate Start->Clean Deposit 2. Deposit Sensing Material (e.g., GO, IIP precursor) Clean->Deposit Process 3. Material Processing (e.g., Reduction, Polymerization) Deposit->Process Connect 4. Connect to Measurement Setup Process->Connect Stabilize 5. Stabilize in Buffer (Record Baseline R₀) Connect->Stabilize Introduce 6. Introduce Pb²⁺ Sample Stabilize->Introduce Measure 7. Record Resistance Change (R) Introduce->Measure Analyze 8. Analyze Data (Calculate Response) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for lead detection using a chemiresistive sensor.

References

Technical Support Center: Overcoming Matrix Effects in Real Sample Analysis with Lead Ionophore IV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful application of Lead Ionophore IV in real sample analysis. Our focus is on overcoming matrix effects to ensure accurate and reliable lead (Pb²⁺) detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound-based ion-selective electrodes (ISEs).

Issue Potential Cause Troubleshooting Steps
No or Low Response 1. Incorrect electrode conditioning: The ISE membrane requires proper hydration and equilibration. 2. Air bubbles on the membrane surface: Bubbles can interfere with the ion-exchange process. 3. Depleted or incorrect inner filling solution: The internal reference system is compromised. 4. Clogged reference electrode junction: Poor electrical contact with the sample. 5. Ionophore degradation: Improper storage or exposure to harsh conditions.1. Conditioning: Soak the electrode in a low concentration lead standard solution (e.g., 10⁻⁴ M) for several hours or as recommended by the manufacturer.[1] 2. Remove Air Bubbles: Gently tap the electrode or re-immerse it in the solution to dislodge any bubbles.[2] 3. Replace Filling Solution: Use fresh, appropriate inner filling solution. 4. Clean Junction: Refer to the reference electrode's manual for cleaning procedures. 5. Use Fresh Ionophore: If creating your own membranes, ensure the this compound is from a fresh, properly stored stock.
Drifting or Unstable Readings 1. Temperature fluctuations: Electrode potential is temperature-dependent.[3] 2. Insufficient stirring or inconsistent stirring speed: Affects the diffusion layer at the electrode surface.[3] 3. Matrix effects: Changes in ionic strength or the presence of interfering substances in the sample.[4] 4. Leaching of membrane components: Can occur over time, altering the electrode's response. 5. Potential drift over time: A natural process for ISEs due to ion flux leakage across the membrane.1. Maintain Constant Temperature: Ensure all standards and samples are at the same temperature. A 1°C difference can cause a 4% error. 2. Consistent Stirring: Use a magnetic stirrer at a constant, moderate speed. 3. Use Ionic Strength Adjuster (ISA): Add ISA to all standards and samples to maintain a constant ionic background. For complex matrices, consider matrix-matched calibration. 4. Recalibrate Frequently: Verify calibration every two hours and recalibrate if the reading of a standard has changed significantly. 5. Frequent Recalibration: Measure a calibration solution between samples to monitor and correct for drift.
Inaccurate Results (Compared to a reference method like ICP-MS) 1. Interfering ions: Other ions in the sample may be complexed by the ionophore. 2. Incorrect pH: The optimal pH range for this compound is crucial for its selectivity. 3. High ionic strength of the sample: Can affect the activity of lead ions. 4. Presence of organic compounds: Some organics can foul the electrode membrane. 5. Complexation of lead in the sample: Lead may be bound to ligands in the matrix, making it unavailable for detection.1. Identify and Mitigate Interferences: While this compound is highly selective, ions like Cu²⁺, Cd²⁺, Na⁺, K⁺, and NH₄⁺ can interfere at high concentrations. Use masking agents if necessary. 2. Adjust pH: Maintain the sample and standard pH within the optimal range of 3 to 8. At low pH, the ionophore can be protonated, while at high pH (>6.5), lead can form hydroxide species. 3. Dilute the Sample: If the ionic strength is very high, dilute the sample and adjust with ISA. 4. Sample Pre-treatment: Use appropriate sample clean-up methods like filtration or solid-phase extraction to remove interfering organic compounds. 5. Use Known Addition Method: This method can be effective for measuring total ion concentration in the presence of complexing agents.
Slow Response Time 1. Aging electrode membrane: The membrane's performance can degrade over time. 2. Fouling of the membrane surface: Adsorption of proteins, oils, or other matrix components. 3. Low concentration of lead: Response time is typically longer at lower concentrations.1. Replace or Re-cast Membrane: If using a custom-made electrode, prepare a fresh membrane. 2. Clean the Membrane: Gently polish the membrane surface as per the manufacturer's instructions. 3. Allow for Longer Stabilization: Be patient when measuring samples with very low lead levels.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound, chemically known as tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide), is a highly selective organic compound used in the fabrication of ion-selective electrodes for the detection of lead (Pb²⁺) ions. It functions as a carrier that reversibly binds Pb²⁺ ions, forming a lipophilic complex. This complex can then be transported across a hydrophobic polymer membrane (typically PVC) within the electrode. The selective binding and transport of Pb²⁺ ions generate a potential difference across the membrane, which is proportional to the concentration of lead ions in the sample.

2. What are "matrix effects" and how do they affect my measurements?

Matrix effects refer to the influence of all other components in a sample, apart from the analyte of interest (in this case, Pb²⁺), on the analytical signal. These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true lead concentration. In the context of ISEs, common matrix effects include interference from other ions, variations in ionic strength and pH, and the presence of organic molecules that can foul the electrode membrane.

3. What is an Ionic Strength Adjuster (ISA) and why is it necessary?

An Ionic Strength Adjuster (ISA) is a concentrated solution of an inert electrolyte that is added to both standards and samples. Its purpose is to provide a high and constant background ionic strength, which helps to stabilize the activity coefficient of the lead ions. This is crucial because ISEs respond to ion activity, not concentration. By keeping the ionic strength constant, the activity becomes directly proportional to the concentration, allowing for accurate measurements.

4. What is the optimal pH range for using a this compound-based ISE?

The optimal working pH range for a this compound-based sensor is typically between 3 and 8. Deviations from this range can significantly impact the ionophore's performance. At a pH below 3, the ionophore's functional groups can become protonated, competing with the binding of Pb²⁺ ions. At a pH above 6.5, lead ions may begin to form hydroxide complexes (Pb(OH)⁺ or Pb(OH)₂), reducing the concentration of free Pb²⁺ available for detection.

5. What are the common interfering ions for this compound?

While this compound is known for its high selectivity towards Pb²⁺, other cations can cause interference, especially at high concentrations. These include copper (Cu²⁺), cadmium (Cd²⁺), sodium (Na⁺), potassium (K⁺), and ammonium (NH₄⁺). The degree of interference is quantified by the selectivity coefficient; a smaller value indicates better selectivity for lead over the interfering ion.

6. How often should I calibrate my lead ISE?

It is recommended to verify the electrode's calibration every two hours by measuring a known standard. A full recalibration should be performed daily by preparing fresh standards. If you observe significant drift in your readings or if the ambient temperature changes, more frequent calibration is necessary.

Experimental Protocol: Fabrication of a Lead Ion-Selective Electrode

This protocol describes the preparation of a PVC membrane-based lead-selective electrode using this compound.

Materials:

  • This compound

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

  • Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)

  • Tetrahydrofuran (THF), anhydrous

  • Graphite electrode or other suitable electrode body

  • Inner filling solution: 0.01 M Pb(NO₃)₂ and 0.1 M KCl

  • Ag/AgCl wire (for internal reference)

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve 1 mg of this compound, 10 mg of PVC, 20 mg of o-NPOE, and 0.5 mg of KTpClPB in 1 mL of THF.

    • Mix thoroughly until all components are fully dissolved to create a homogenous solution. Note: The exact composition can be optimized for specific applications.

  • Membrane Casting:

    • Carefully coat the tip of the graphite electrode with the prepared membrane cocktail.

    • Allow the solvent (THF) to evaporate completely in a dust-free environment for approximately 24 hours. A thin, uniform membrane should form on the electrode surface.

  • Electrode Assembly:

    • Insert the Ag/AgCl wire into the electrode body.

    • Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.

  • Conditioning:

    • Before the first use, condition the newly fabricated electrode by soaking it in a 10⁻³ M Pb(NO₃)₂ solution for at least 4 hours. This allows the membrane to become fully hydrated and equilibrated.

Performance Data

The performance of sensors utilizing this compound can vary based on the specific membrane composition and measurement conditions. The following table summarizes typical performance characteristics reported in the literature.

Performance Metric Typical Value Reference
Linear Range 10⁻¹⁰ M to 10⁻³ M
Limit of Detection (LOD) (6.6 ± 1.6) x 10⁻¹¹ M
Nernstian Slope 28.2 ± 0.5 mV/decade
Optimal pH Range 3 - 8
Response Time ~20 seconds

Visualizations

Experimental Workflow for Lead ISE Measurement

experimental_workflow Figure 1. Experimental Workflow for Lead ISE Measurement cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement prep_standards Prepare Standards add_isa Add ISA & Adjust pH prep_standards->add_isa prep_samples Prepare Samples prep_samples->add_isa calibrate Calibrate Electrode add_isa->calibrate check_slope Check Slope (25-30 mV/decade) calibrate->check_slope measure Measure Sample Potential check_slope->measure If slope is good calculate Calculate Concentration measure->calculate

Caption: Workflow for accurate lead measurement using an ISE.

Troubleshooting Logic for Unstable ISE Readings

troubleshooting_logic Figure 2. Troubleshooting Unstable ISE Readings action_node action_node start_node start_node start Unstable Reading q_temp Constant Temperature? start->q_temp a_temp Ensure samples/standards are at the same temp. q_temp->a_temp No q_stir Consistent Stirring? q_temp->q_stir Yes a_temp->q_stir a_stir Use stirrer at a constant, moderate speed. q_stir->a_stir No q_isa ISA Added? q_stir->q_isa Yes a_stir->q_isa a_isa Add ISA to all samples & standards. q_isa->a_isa No q_recal Recently Calibrated? q_isa->q_recal Yes a_isa->q_recal a_recal Recalibrate electrode with fresh standards. q_recal->a_recal No end_node Problem Resolved q_recal->end_node Yes a_recal->end_node

References

Enhancing the operational lifetime of a Lead ionophore IV sensor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the operational lifetime and troubleshooting issues related to the Lead Ionophore IV sensor.

Frequently Asked Questions (FAQs)

Q1: What is the typical operational lifetime of a this compound sensor?

The operational lifetime of a this compound sensor can vary significantly based on usage and storage conditions. While some manufacturers guarantee a lifespan of six months for normal operation, practical experience shows they can last much longer.[1] Factors that can shorten the lifetime include continuous monitoring, frequent use, exposure to solutions outside the optimal pH range, or prolonged exposure to samples with very low concentrations of lead ions.[1] The primary cause of a decrease in performance over time is the leaching of the ionophore and other membrane components into the sample solution.[2]

Q2: How does the membrane composition affect the sensor's performance and lifetime?

The membrane composition is critical to the sensor's function and longevity. Key components include:

  • Polymer Matrix (e.g., PVC): Provides the structural support for the membrane.[3]

  • Plasticizer (e.g., o-NPOE): Increases membrane fluidity and dissolves the other components, facilitating ion exchange.[3]

  • This compound: Selectively binds and transports lead ions across the membrane.

  • Lipophilic Ionic Additives: Can reduce membrane resistance and control ion fluxes.

The gradual loss of these components, particularly the ionophore, from the membrane into the sample solution is a primary factor limiting the sensor's lifetime.

Q3: What is the optimal pH range for a this compound sensor?

The optimal performance for sensors utilizing this compound is typically around a pH of 5.5. At lower pH values, the ionophore can become protonated, impairing its ability to complex with lead ions. At a pH higher than 6.5, lead ions may begin to form lead hydroxide complexes (Pb(OH)⁺ or Pb(OH)₂), which reduces the concentration of free Pb²⁺ ions available for detection. Most user guides recommend a working pH range of 3 to 7.

Q4: How often should I calibrate the this compound sensor?

The frequency of calibration depends on the required precision of your measurements and the stability of your sensor system. For high-precision work, it may be necessary to calibrate between every sample measurement. For less critical applications, calibrating once a day might be sufficient. It is recommended to check the calibration every two hours and recalibrate if the reading in a standard solution has drifted significantly or if there has been a notable change in temperature.

Q5: What is the difference between measuring ion activity and ion concentration?

Ion-selective electrodes (ISEs) measure ion activity, which is the "effective concentration" of free ions in a solution. In dilute solutions, activity is nearly equal to concentration. However, as the total ionic strength of the solution increases, inter-ionic interactions reduce the mobility of the ions, causing the activity to be lower than the actual concentration. To accurately measure concentration, an Ionic Strength Adjuster (ISA) is often added to both samples and standards to maintain a constant ionic strength.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with a this compound sensor.

Issue 1: Noisy or Unstable Readings

  • Possible Cause:

    • The sensor is not properly connected to the meter.

    • Air bubbles are trapped on the surface of the electrode membrane.

    • The reference electrode has an insufficient filling solution or a clogged junction.

    • The controller is not properly grounded.

  • Troubleshooting Steps:

    • Ensure the electrode is securely plugged into the meter.

    • Gently tap the electrode to dislodge any air bubbles.

    • Check the filling solution level of the reference electrode and ensure the junction is not clogged.

    • Verify that the meter and any connected equipment are properly grounded.

Issue 2: Slow or Sluggish Response

  • Possible Cause:

    • The sensing membrane has been poisoned by the sample.

    • The electrode has been stored improperly.

    • The sensing membrane requires conditioning.

  • Troubleshooting Steps:

    • If you suspect membrane poisoning, attempt to clean the membrane as per the manufacturer's instructions.

    • If the electrode has been stored dry, it may require reconditioning. Soak the electrode in a standard lead solution (e.g., 100 ppm) for at least one hour.

    • Ensure the sensor is properly conditioned before the first use by soaking it in a lead standard solution.

Issue 3: Inaccurate or Non-Reproducible Measurements

  • Possible Cause:

    • Sample carryover between measurements.

    • Interference from other ions in the sample.

    • The reference electrode junction is contaminated.

    • Temperature fluctuations between samples and standards.

  • Troubleshooting Steps:

    • Thoroughly rinse the electrode with deionized water and blot dry between each measurement.

    • Be aware of potential interfering ions. If significant interference is suspected, pretreatment of the sample may be necessary.

    • Clean the reference electrode junction.

    • Ensure that all standards and samples are at the same temperature during measurement.

Issue 4: "Out of Range" or No Reading

  • Possible Cause:

    • The electrode is not immersed in the sample solution.

    • The reference electrode is not making proper contact with the sample.

    • The sensing membrane is damaged.

  • Troubleshooting Steps:

    • Verify that both the ISE and the reference electrode are properly immersed in the sample.

    • Check the reference electrode for any blockages or air gaps in the junction.

    • Visually inspect the sensing membrane for any scratches or discoloration. If damaged, the electrode may need to be replaced.

Quantitative Data Summary

The performance of a this compound sensor can be influenced by its configuration and the composition of the ion-selective membrane.

Performance Metric PVC Membrane with o-NPOE MWCNT/CS/Pb²⁺ Ionophore IV Nanocomposite Graphene as Electron-Ion Exchanger p(THFA-co-HEMA) Membrane
Linear Range (M) -1.0 × 10⁻⁹ to 1.0 × 10⁻⁴10⁻⁷ to 10⁻³10⁻⁶ to 10⁻¹
Limit of Detection (M) ~0.6 nM0.33 nM34 nM7.59 x 10⁻⁷ M
Nernstian Slope (mV/decade) Near-Nernstian-26.830.5
Response Time --42.6 s20 s
Optimal pH ~5.5--3 to 8

Experimental Protocols

Protocol 1: Preparation of a PVC-Based Ion-Selective Membrane

This protocol describes the preparation of a typical PVC membrane for a this compound sensor.

  • Component Preparation: Prepare a membrane cocktail with the following composition by weight:

    • This compound: ~1.4%

    • Plasticizer (e.g., o-NPOE): ~63%

    • PVC: ~35%

    • Lipophilic Additive (e.g., NaTFPB): ~0.6%

  • Dissolution: Dissolve the components in a suitable solvent, such as tetrahydrofuran (THF), to a total mass of approximately 250 mg in 2 mL of THF.

  • Stirring: Stir the resulting solution for an extended period (e.g., 48 hours) to ensure homogeneity.

  • Casting: Cast the membrane by pouring the solution into a glass ring on a glass plate and allowing the solvent to evaporate slowly.

  • Curing: Once the membrane is formed, carefully remove it from the glass plate and cut it to the desired size for the electrode body.

Protocol 2: Calibration of the this compound Sensor

This protocol outlines the steps for a multi-point calibration of the sensor.

  • Prepare Standard Solutions: Prepare a series of lead standard solutions by serial dilution of a stock solution (e.g., 0.1 M or 1000 ppm Pb(NO₃)₂). The concentrations should bracket the expected concentration of your samples.

  • Add Ionic Strength Adjuster (ISA): To each standard solution, add a consistent amount of ISA. A typical addition is 2 mL of ISA to 100 mL of standard.

  • Condition the Electrode: If the electrode is new or has been stored dry, soak it in a mid-range standard solution (e.g., 100 ppm) for at least 10 minutes.

  • Measure the Standards:

    • Start with the lowest concentration standard to minimize carryover.

    • Rinse the electrode with deionized water and blot dry.

    • Immerse the electrode in the standard solution.

    • Stir at a constant, moderate rate.

    • Record the potential (in mV) once the reading has stabilized.

    • Repeat for all standard solutions, moving from lowest to highest concentration.

  • Generate the Calibration Curve: Plot the recorded potential (linear y-axis) against the logarithm of the lead concentration (log x-axis). The resulting curve should be linear over the working range of the electrode.

Visualizations

Signaling_Pathway cluster_membrane Ion-Selective Membrane cluster_aqueous Aqueous Sample cluster_internal Internal Filling Solution Ionophore This compound Complex Pb²⁺-Ionophore Complex Ionophore->Complex Binding of Pb²⁺ Complex->Ionophore Release of Pb²⁺ Pb_internal Pb²⁺ Complex->Pb_internal Decomplexation at Interface Pb_sample Pb²⁺ Pb_sample->Ionophore Complexation at Interface

Caption: Mechanism of lead ion transport across the sensor membrane.

Experimental_Workflow A Prepare Standard Solutions & ISA C Calibrate Sensor (Low to High Conc.) A->C B Condition Electrode B->C D Rinse and Dry Electrode C->D E Measure Sample D->E E->D For multiple samples F Record Stable Potential E->F G Calculate Concentration F->G

Caption: General workflow for lead ion measurement using an ISE.

Troubleshooting_Logic Start Problem with Reading? Noisy Noisy/Unstable? Start->Noisy Slow Slow Response? Noisy->Slow No Check_Connections Check Connections & Grounding Noisy->Check_Connections Yes Inaccurate Inaccurate? Slow->Inaccurate No Condition_Electrode Recondition Electrode Slow->Condition_Electrode Yes Check_Temp Ensure Constant Temperature Inaccurate->Check_Temp Yes Remove_Bubbles Remove Air Bubbles Check_Connections->Remove_Bubbles Check_Reference Check Reference Electrode Remove_Bubbles->Check_Reference Clean_Membrane Clean Membrane Condition_Electrode->Clean_Membrane Rinse_Properly Rinse Electrode Thoroughly Check_Temp->Rinse_Properly Recalibrate Recalibrate Sensor Rinse_Properly->Recalibrate

Caption: A logical flow for troubleshooting common sensor issues.

References

Validation & Comparative

A Comparative Guide to Commercial Lead Ionophores for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of lead ions (Pb²⁺) is crucial in various applications, from environmental monitoring to toxicological studies. Ion-selective electrodes (ISEs) offer a reliable and cost-effective method for this purpose, with the ionophore being the key component determining the electrode's performance. This guide provides an objective comparison of Lead Ionophore IV with other commercially available lead ionophores, supported by experimental data and detailed methodologies.

Introduction to Lead Ionophores

Lead ionophores are complex organic molecules that selectively bind to lead ions. When embedded in a polymer membrane, they form the basis of ion-selective electrodes that can measure the concentration of Pb²⁺ in a sample. The ideal lead ionophore exhibits high selectivity for Pb²⁺ over other cations, a wide linear response range, a low detection limit, and long-term stability.

This guide focuses on a comparative analysis of several commercially available lead ionophores, with a primary focus on the widely used this compound.

Performance Comparison of Commercial Lead Ionophores

The following table summarizes the performance characteristics of this compound and other commercially available alternatives. The data has been compiled from various scientific sources, and it is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

IonophoreChemical NameSupplier(s)Log KpotPb,M (Interfering Ion, M)Linear Range (M)Detection Limit (M)Response Time (s)
This compound tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)Sigma-Aldrich, Fisher ScientificNa⁺: -4.5, K⁺: -4.5, Ca²⁺: -4.7, Mg²⁺: -4.8, Cu²⁺: -2.0, Cd²⁺: -3.0, Zn²⁺: -3.810⁻⁸ to 10⁻¹10⁻⁸< 10
Lead Ionophore I 4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecaneSigma-AldrichNa⁺: -2.8, K⁺: -2.5, Ca²⁺: -3.1, Mg²⁺: -3.2, Cu²⁺: -1.5, Cd²⁺: -2.1, Zn²⁺: -2.710⁻⁶ to 10⁻²5 x 10⁻⁷~30
Lead Ionophore II S,S′-Methylenebis(N,N-diisobutyldithiocarbamate)Sigma-AldrichNa⁺: -2.1, K⁺: -2.2, Ca²⁺: -5.5, Mg²⁺: -5.3, Cu²⁺: +0.7, Cd²⁺: -3.6, Zn²⁺: -3.510⁻⁶ to 10⁻²3.5 x 10⁻⁷16
Dibenzo-18-crown-6 2,3,11,12-Dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-dieneVariousHigh selectivity for Pb²⁺ over many interfering ions has been reported.[2]10⁻¹² to 10⁻⁸ (optical sensor)1.0 x 10⁻¹² (optical sensor)< 120 (optical sensor)

Note: The selectivity coefficient (KpotPb,M) indicates the preference of the ionophore for the primary ion (Pb²⁺) over an interfering ion (M). A smaller value signifies better selectivity. A positive value for Cu²⁺ with Lead Ionophore II indicates it is more selective for copper than lead under those specific test conditions.

Experimental Protocols

This section details the methodologies for key experiments involved in the evaluation of lead ionophores.

Fabrication of a Lead Ion-Selective Electrode

A common method for preparing a lead-selective PVC membrane electrode involves the following steps:

  • Membrane Cocktail Preparation: A cocktail is prepared by dissolving the following components in a volatile solvent like tetrahydrofuran (THF):

    • Ionophore: (e.g., this compound)

    • Polymer Matrix: High molecular weight polyvinyl chloride (PVC)

    • Plasticizer: A solvent like 2-nitrophenyl octyl ether (o-NPOE) to ensure membrane fluidity.

    • Lipophilic Additive (Optional): Anionic sites like potassium tetrakis(4-chlorophenyl)borate (KTpClPB) can be added to reduce membrane resistance and improve the electrode's response.

  • Membrane Casting: The homogenous cocktail is poured into a glass ring placed on a clean glass plate and the solvent is allowed to evaporate slowly over 24-48 hours. This results in a thin, flexible, and transparent membrane.

  • Electrode Body Assembly: A disc is cut from the cast membrane and glued to the end of a PVC electrode body.

  • Filling with Internal Solution: The electrode body is filled with an internal reference solution containing a fixed concentration of a lead salt (e.g., 0.01 M Pb(NO₃)₂) and a reference salt (e.g., 0.1 M KCl).

  • Insertion of Internal Reference Electrode: An Ag/AgCl electrode is inserted into the internal solution, making contact with it.

  • Conditioning: The assembled electrode is conditioned by soaking it in a lead salt solution (e.g., 0.01 M Pb(NO₃)₂) for several hours before use.

Determination of Potentiometric Selectivity Coefficients

The potentiometric selectivity of an ion-selective electrode is a crucial parameter that describes its ability to distinguish the primary ion from interfering ions. The Fixed Interference Method (FIM) is a commonly used technique to determine selectivity coefficients.

  • Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary lead ion.

  • Measure the potential of the lead-selective electrode in each of these solutions against a reference electrode.

  • Plot the measured potential as a function of the logarithm of the lead ion activity.

  • Prepare a separate solution containing only the interfering ion at the same fixed concentration and measure the potential.

  • The selectivity coefficient (KpotPb,M) is calculated from the intersection of the two linear portions of the calibration curve, one corresponding to the response to the primary ion and the other to the interfering ion.

Visualizations

Experimental Workflow for ISE Fabrication and Testing

experimental_workflow cluster_fabrication ISE Fabrication cluster_testing Performance Testing cocktail Prepare Membrane Cocktail casting Cast PVC Membrane cocktail->casting assembly Assemble Electrode Body casting->assembly filling Fill with Internal Solution assembly->filling conditioning Condition Electrode filling->conditioning calibration Calibrate Electrode conditioning->calibration selectivity Determine Selectivity Coefficients calibration->selectivity response_time Measure Response Time calibration->response_time

Caption: Workflow for the fabrication and performance evaluation of a lead ion-selective electrode.

Signaling Pathway of a Lead Ion-Selective Electrode

ise_mechanism Pb_ext Pb²⁺ Ionophore This compound Pb_ext->Ionophore Selective Binding M_ext M⁺/M²⁺ (Interfering Ions) M_ext->Ionophore Low Affinity Pb_Ionophore_Complex [Pb-Ionophore]²⁺ Complex Ionophore->Pb_Ionophore_Complex Pb_int Pb²⁺ (Fixed Conc.) Pb_Ionophore_Complex->Pb_int Ion Exchange

Caption: Mechanism of a lead-selective membrane with this compound.

Conclusion

This compound stands out as a high-performance option for the fabrication of lead-selective electrodes, demonstrating excellent selectivity against many common interfering ions and a low detection limit. While other commercial ionophores like Lead Ionophore I and II also offer viable alternatives, their performance characteristics, particularly selectivity, may vary. Crown ethers such as Dibenzo-18-crown-6 represent another class of lead ionophores with reported high selectivity.

The choice of ionophore will ultimately depend on the specific requirements of the application, including the expected concentration range of lead, the presence of specific interfering ions, and the desired lifetime and robustness of the sensor. The experimental protocols provided in this guide offer a foundation for researchers to fabricate and validate their own lead-selective electrodes and to perform comparative studies of different ionophores under their specific laboratory conditions.

References

A Comparative Guide to Lead Ionophore IV and Crown Ethers for Lead Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of lead (Pb²⁺) is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Ion-selective electrodes (ISEs) and other sensor technologies often rely on specific ionophores to achieve the desired selectivity and sensitivity. This guide provides an objective comparison of two prominent classes of lead ionophores: Lead Ionophore IV and various crown ethers, supported by experimental data to aid in the selection of the most suitable compound for your research needs.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of lead sensors based on this compound and representative crown ethers. The data has been compiled from various studies to provide a comparative overview.

Performance MetricThis compound-based SensorsCrown Ether-based Sensors (Representative Examples)
Ionophore Structure tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)Dibenzo-18-crown-6 (DB18C6) and its derivatives, Monobenzo-15-crown-5 (MB15C5)
Linear Range (M) 1.0 × 10⁻⁹ to 1.0 × 10⁻³[2][3]1.0 × 10⁻⁵ to 1.0 × 10⁻¹ (MB15C5)[4][5], 1.0 x 10⁻⁵ to 1.0 x 10⁻² (Nitrobenzo18-crown-6)
Limit of Detection (nM) As low as 0.331,000 (MB15C5), 8,900 (Nitrobenzo18-crown-6)
Response Time ~6 seconds~5-10 seconds
Optimal pH Range ~5.52.2 - 4.1 (Nitrobenzo18-crown-6), 4.0 - 9.5 (Dibenzo-18-crown-6 derivative)
Selectivity Excellent selectivity for Pb²⁺ over many interfering ions like Cd²⁺ and Cu²⁺.Good selectivity, but can have interference from Hg²⁺ and Al³⁺.

Signaling Pathways and Sensing Mechanisms

The fundamental principle behind both this compound and crown ethers in lead sensing is the selective binding of Pb²⁺ ions. This interaction is then transduced into a measurable signal, typically electrical or optical.

This compound: A Preorganized Cavity for High Selectivity

This compound, a calixarene derivative, possesses a three-dimensional, pre-organized cavity lined with sulfur and oxygen donor atoms from the thioacetamide groups. This structure provides a high degree of complementarity for the "soft" lead(II) ion, leading to the formation of a stable complex. The hydrophobic exterior of the calixarene ensures its compatibility with the polymer membranes used in ion-selective electrodes.

Pb2 Pb²⁺ Complex [Pb(Ionophore IV)]²⁺ Complex Pb2->Complex Selective Binding Ionophore This compound (tert-Butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide)) Ionophore->Complex Membrane Ion-Selective Membrane Complex->Membrane Partitioning Signal Potentiometric or Optical Signal Membrane->Signal Signal Transduction Pb2 Pb²⁺ Complex [Pb(Crown Ether)]²⁺ Complex Pb2->Complex Size-selective Binding CrownEther Crown Ether (e.g., Dibenzo-18-crown-6) CrownEther->Complex Membrane Ion-Selective Membrane Complex->Membrane Partitioning Signal Potentiometric Signal Membrane->Signal Signal Transduction start Start dissolve Dissolve PVC, plasticizer, ionophore, and lipophilic additive in tetrahydrofuran (THF) start->dissolve pour Pour the mixture into a glass ring on a glass plate dissolve->pour evaporate Allow THF to evaporate slowly at room temperature for 24 hours pour->evaporate cut Cut a small disc from the transparent membrane evaporate->cut mount Mount the disc in an ISE body cut->mount fill Fill the electrode with an internal filling solution (e.g., 0.01 M Pb(NO₃)₂ and 0.1 M KCl) mount->fill condition Condition the electrode by soaking in a 10⁻³ M Pb(NO₃)₂ solution for several hours fill->condition end End condition->end start Start setup Connect the Pb-ISE and a reference electrode (e.g., Ag/AgCl) to a potentiometer start->setup calibrate Calibrate the electrode using a series of standard Pb²⁺ solutions of known concentrations setup->calibrate plot Plot the measured potential (mV) versus the logarithm of the Pb²⁺ concentration to create a calibration curve calibrate->plot measure Measure the potential of the unknown sample plot->measure determine Determine the concentration of Pb²⁺ in the sample from the calibration curve measure->determine end End determine->end

References

A Head-to-Head Comparison: Lead Ionophore IV Sensors vs. ICP-MS for Accurate Lead Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of lead ions is critical. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has long been the gold standard for trace element analysis, ion-selective electrodes (ISEs) incorporating Lead Ionophore IV have emerged as a compelling alternative. This guide provides a detailed comparison of the analytical performance of this compound sensors against ICP-MS, supported by experimental data and protocols.

Data Presentation: Performance at a Glance

The following table summarizes the key performance metrics for this compound sensors and ICP-MS based on data from various studies. It is important to note that the performance of this compound sensors can vary depending on the specific membrane composition and electrode configuration.

Performance MetricThis compound SensorICP-MS
Detection Limit ~0.1 nM - 34 nM[1]~0.0029 µg/L (~0.014 nM) (MDL)[2]
Linear Range 10⁻⁹ M to 10⁻⁴ M[3]Wide dynamic range, typically from ng/L to mg/L
Precision RSDs typically below 5%[2]RSDs generally < 5%
Response Time Seconds to minutesMinutes per sample (including sample introduction and analysis)
Selectivity High selectivity for Pb²⁺ over other divalent cations like Cu²⁺ and Cd²⁺Can distinguish between isotopes of lead and is highly selective based on mass-to-charge ratio.
Sample Matrix Can be affected by interfering ions and pH. Optimal pH is around 5.5.Robust to many matrix effects, though high dissolved solids can require dilution.
Portability Highly portable for in-field analysisLaboratory-based instrumentation
Cost Relatively low cost per analysisHigh initial instrument cost and operational expenses

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for lead analysis using both this compound sensors and ICP-MS.

This compound Potentiometric Sensor Protocol

This protocol outlines the preparation and use of a PVC membrane-based ion-selective electrode for lead determination.

1. Membrane Cocktail Preparation:

A typical membrane cocktail for a this compound sensor consists of the following components dissolved in a solvent like tetrahydrofuran (THF):

  • Ionophore: this compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))

  • Polymer Matrix: Poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Ionic Additive (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

The components are dissolved in THF to form a homogenous solution.

2. Electrode Fabrication:

The prepared membrane cocktail is typically drop-cast onto a solid electrode body (e.g., glassy carbon) and the solvent is allowed to evaporate, leaving a thin, ion-selective membrane.

3. Electrode Conditioning:

Before use, the electrode is conditioned by soaking in a lead salt solution (e.g., 10⁻³ M Pb(NO₃)₂) for several hours to ensure a stable potential.

4. Measurement Procedure:

  • The conditioned ion-selective electrode and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution.

  • The potential difference between the two electrodes is measured using a high-impedance potentiometer.

  • The concentration of lead in the sample is determined by comparing the measured potential to a calibration curve constructed using standard solutions of known lead concentrations. The optimal pH for measurement is around 5.5.

ICP-MS Protocol for Lead Analysis (based on EPA Method 200.8)

This protocol is a standard method for the determination of trace elements in water and wastes.

1. Sample Preparation:

  • For the analysis of total recoverable lead, water samples are preserved by adding nitric acid to a pH < 2.

  • If the sample has a turbidity greater than 1 NTU, a digestion step is required. This typically involves heating the acidified sample.

  • For dissolved lead analysis, the sample is filtered through a 0.45 µm filter before acidification.

2. Instrument Calibration:

  • A series of calibration standards are prepared by diluting a certified lead stock solution in a matrix matching the samples (e.g., 1% nitric acid).

  • An internal standard (e.g., Bismuth) is added to all standards and samples to correct for instrumental drift and matrix effects.

3. Analysis:

  • The prepared samples and standards are introduced into the ICP-MS system.

  • The sample is nebulized into an argon plasma, which ionizes the lead atoms.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector counts the number of ions for the specific lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), and the instrument's software calculates the concentration based on the calibration curve.

Mandatory Visualization

Experimental Validation Workflow

The following diagram illustrates the logical workflow for the validation of a this compound sensor against the benchmark ICP-MS method.

Validation_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis Analytical Measurement cluster_Validation Data Analysis & Validation Sample Collection of Water Samples Sample_Split Splitting of Samples for Parallel Analysis Sample->Sample_Split Std_Prep Preparation of Lead Standard Solutions ISE_Analysis This compound Sensor Measurement Std_Prep->ISE_Analysis ICPMS_Analysis ICP-MS Analysis Std_Prep->ICPMS_Analysis Sample_Split->ISE_Analysis Aliquot 1 Sample_Split->ICPMS_Analysis Aliquot 2 Data_Comp Quantitative Data Comparison ISE_Analysis->Data_Comp ICPMS_Analysis->Data_Comp Stats Statistical Analysis (e.g., Correlation, Bland-Altman) Data_Comp->Stats Conclusion Validation Conclusion Stats->Conclusion

Caption: Workflow for validating this compound sensors against ICP-MS.

References

Performance Showdown: Potentiometric Selectivity of Lead Ionophore IV Against Competing Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Ion-Selective Electrode Development

In the realm of electrochemical sensing, the precise and selective detection of lead (Pb²⁺) ions is of paramount importance due to their significant environmental and health implications. Lead Ionophore IV, chemically known as tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide), has emerged as a highly effective sensing component in lead-selective electrodes. This guide provides a comprehensive comparison of the potentiometric selectivity of this compound for various metal ions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Unveiling the Selectivity: A Quantitative Comparison

The performance of an ion-selective electrode (ISE) is critically defined by its ability to selectively detect the primary ion in the presence of other interfering ions. This selectivity is quantified by the potentiometric selectivity coefficient (log K(Pb,M)pot), where a more negative value indicates a higher preference for lead ions (Pb²⁺) over the interfering metal ion (Mⁿ⁺).

Table 1: Potentiometric Selectivity Coefficients (log K(Pb,M)pot) of this compound and Other Lead-Selective Ionophores for Various Interfering Ions

Interfering Ion (Mⁿ⁺)This compoundIonophore A¹Ionophore B²Ionophore C³
Monovalent Cations
Na⁺-3.9-4.4-4.2-3.8
K⁺-4.1-4.5-4.3-4.0
Cs⁺--4.6--
Ag⁺--2.1-3.5-
Tl⁺--2.5--
NH₄⁺--4.7--
Divalent Cations
Ca²⁺-4.9-5.0-4.8-4.5
Sr²⁺--5.1--4.6
Ba²⁺--5.2--4.7
Mn²⁺-5.0-4.8-4.5-4.2
Co²⁺-5.1-4.9-4.6-4.3
Ni²⁺-5.2-5.0-4.7-4.4
Cu²⁺-3.5-3.2-3.0-2.8
Zn²⁺-4.2-4.0-3.8-3.5
Cd²⁺-3.8-3.6-3.4-3.2
Hg²⁺-3.0-2.8-2.5-2.2
Trivalent Cations
Fe³⁺-4.5-4.2--
Al³⁺-4.8-4.5--

¹Ionophore A: A derivative of calix[1]arene with amide functionalities. ²Ionophore B: A Schiff base complex of 1,2-Bis(salicylidinaminooxy)ethane. ³Ionophore C: An acridono-crown ether.

Note: A hyphen (-) indicates that data was not available in the reviewed literature.

The data indicates that this compound exhibits excellent selectivity for Pb²⁺ against a wide range of common interfering ions, with particularly strong rejection of alkali, alkaline earth, and several transition metal ions.

The Science Behind the Selectivity: Experimental Protocols

The potentiometric selectivity coefficients presented in this guide are determined using standardized experimental methods recommended by the International Union of Pure and Applied Chemistry (IUPAC). The two most common methods are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).

Experimental Protocol: Determination of Potentiometric Selectivity Coefficients using the Separate Solution Method (SSM)

This method involves measuring the potential of the ion-selective electrode in separate solutions of the primary ion (lead) and the interfering ion.

1. Electrode Preparation and Conditioning:

  • Prepare the lead-selective electrode by incorporating this compound into a PVC membrane matrix. A typical membrane composition consists of the ionophore, a plasticizer (e.g., o-nitrophenyloctyl ether, o-NPOE), and PVC dissolved in a solvent like tetrahydrofuran (THF).

  • Condition the newly prepared electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 24 hours before use.

2. Calibration with Primary Ion:

  • Prepare a series of standard solutions of Pb(NO₃)₂ with concentrations ranging from 10⁻⁷ M to 10⁻¹ M.

  • Measure the potential (E_Pb) of the lead-selective electrode in each standard solution, starting from the lowest concentration.

  • Plot the potential readings against the logarithm of the lead ion activity to obtain the calibration curve and determine the slope (S) of the electrode response.

3. Potential Measurement with Interfering Ions:

  • Prepare solutions of the interfering metal salts (e.g., NaCl, KCl, CaCl₂) at the same concentration as one of the lead standard solutions (e.g., 0.1 M).

  • Measure the potential (E_M) of the conditioned lead-selective electrode in each of these interfering ion solutions.

4. Calculation of Selectivity Coefficient:

  • The potentiometric selectivity coefficient (K(Pb,M)pot) is calculated using the following equation derived from the Nicolsky-Eisenman equation:

    log K(Pb,M)pot = (E_M - E_Pb) / S + (1 - z_Pb / z_M) * log a_Pb

    where:

    • E_M is the potential measured in the interfering ion solution.

    • E_Pb is the potential measured in the lead ion solution of the same activity.

    • S is the slope of the electrode's calibration curve.

    • z_Pb and z_M are the charges of the lead and interfering ions, respectively.

    • a_Pb is the activity of the lead ion.

5. Data Reporting:

  • Report the calculated selectivity coefficients as the logarithm of K(Pb,M)pot.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the potentiometric selectivity coefficients using the Separate Solution Method.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare & Condition Pb²⁺ ISE calib Calibrate with Pb²⁺ Solutions (Measure E_Pb) prep_electrode->calib prep_solutions Prepare Standard Pb²⁺ & Interfering Ion Solutions prep_solutions->calib measure_interferent Measure Potential in Interfering Ion Solutions (Measure E_M) prep_solutions->measure_interferent plot Plot Calibration Curve & Determine Slope (S) calib->plot calculate Calculate log K(Pb,M)pot using Nicolsky-Eisenman Eq. measure_interferent->calculate plot->calculate end_node End calculate->end_node start Start start->prep_electrode

Caption: Experimental workflow for determining potentiometric selectivity coefficients.

Conclusion

This compound stands out as a highly selective ionophore for the potentiometric detection of lead ions. The available data, though not exhaustive in a single source, consistently demonstrates its superior performance in discriminating against a wide array of interfering metal ions. For researchers developing new lead-selective sensors, this compound provides a robust and reliable platform. The standardized experimental protocols outlined in this guide offer a clear framework for reproducing and verifying these selectivity characteristics in the laboratory. Future research would benefit from a comprehensive study that evaluates the selectivity of this compound against a broader range of cations and anions under various experimental conditions to further solidify its position as a leading choice for lead sensing applications.

References

A Comparative Performance Analysis of Calixarene-Based Ionophores for Lead(II) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various calixarene-based ionophores for the selective detection of lead(II) ions (Pb²⁺). The performance of these ionophores, crucial for applications in environmental monitoring, clinical diagnostics, and pharmaceutical analysis, is evaluated based on key metrics supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable ionophore for their specific applications.

The unique molecular architecture of calixarenes, featuring a pre-organized cavity and facile functionalization at their upper and lower rims, makes them exceptional candidates for host-guest chemistry and the development of highly selective ion sensors.[1] By modifying the calixarene scaffold with specific recognition moieties, ionophores with high affinity and selectivity for Pb²⁺ can be engineered.

Performance Comparison of Lead(II) Ionophores

The efficacy of a lead ionophore is determined by several key performance indicators, including its selectivity against other cations, the limit of detection (LOD), linear operational range, and response time. The following tables summarize the performance of several prominent calixarene-based lead ionophores.

Table 1: Performance Metrics of Calixarene-Based Lead(II) Ionophores

| Ionophore | Analytical Technique | Linear Range | Limit of Detection (LOD) | Response Time | pH Range | Reference | |---|---|---|---|---|---| | Thiolated Calix[2]arene on AuNPs/SPCE | Differential Pulse Voltammetry (DPV) | 0.2 - 1.0 ppm | 0.00798 ppm | Not Specified | 8.0 |[3] | | Calix[2]arene-tren | Differential Pulse Anodic Stripping Voltammetry (DPASV) | 0.48 - 2.31 µM | 0.11 µM | Not Specified | 7.0 |[4] | | 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calixarene | Potentiometry (ISE) | 1x10⁻⁵ - 1x10⁻² M | 1.4x10⁻⁶ M | ~17 s | 3.5 - 5.0 | | | Thioamide derivatives of p-tert-butylcalixarene | Potentiometry (ISE) | 10⁻⁶ - 10⁻¹ M | ~10⁻⁹ M | Not Specified | Not Specified | | | 25,27-di(2-thiadiazolethiooxyethyl)-26,28-dihydroxyl-5,11,17,23-tetra-p-tert-butylcalixarene | Potentiometry (ISE) | 10⁻⁵ - 10⁻¹ M | 6.4x10⁻⁶ M | Not Specified | Not Specified | | | p-tert-butylcalix[n]arene ethyleneoxydiphenylphosphine oxide (n=6) | Potentiometry (ISE) | Not Specified | Not Specified | Not Specified | Not Specified | | | BEC6ND1 (tetra(p-tert-butyl)tetra(ethylester)calixarene) | Potentiometry (ISE) | 10⁻⁹ - 10⁻¹ M | 10⁻⁷ M | 4 - 8 min | Not Specified | |

Table 2: Selectivity Coefficients (log KpotPb,M) of Calixarene-Based Lead(II) Ion-Selective Electrodes

IonophoreInterfering Ion (M)Selectivity Coefficient (log KpotPb,M)Reference
5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calixareneNa⁺, K⁺, Li⁺, Ag⁺, NH₄⁺, Co²⁺, Ni²⁺, Zn²⁺, Mn²⁺, Cd²⁺, Sr²⁺, Ca²⁺, Y³⁺, Dy³⁺, Sm³⁺, La³⁺, Th⁴⁺High selectivity over these ions (specific values not detailed in abstract)
Thioamide derivatives of p-tert-butylcalixareneNa⁺, K⁺, Ca²⁺, Cu²⁺, Cd²⁺High selectivity towards Pb²⁺ (specific values not detailed in abstract)
p-tert-butylcalixarene ethyleneoxydiphenylphosphine oxideCa²⁺Improved selectivity against Ca²⁺ compared to smaller calixarenes
BEC6ND1Fe²⁺, Zn²⁺, Cd²⁺Kij < 1, indicating higher selectivity for Pb²⁺

Experimental Protocols

The performance data presented above are derived from specific experimental methodologies. Below are detailed protocols for the key experiments cited.

Potentiometric Ion-Selective Electrode (ISE) Measurements

This protocol outlines the fabrication and testing of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode for lead(II) detection.

a) Preparation of the PVC Membrane Cocktail:

A typical membrane cocktail consists of the following components dissolved in a volatile solvent like tetrahydrofuran (THF):

  • PVC (Polymer Matrix): ~30-33% (w/w)

  • Plasticizer: ~57-66% (w/w) (e.g., o-nitrophenyloctylether (o-NPOE), dioctyl phthalate (DOP), bis(2-ethylhexyl)sebacate (DOS))

  • Ionophore: ~1-9% (w/w) (the specific calixarene derivative)

  • Ionic Additive (optional): ~0-4% (w/w) (e.g., sodium tetraphenylborate (NaTPB) or potassium tetrakis(4-chlorophenyl)borate (KTpClPB)) to reduce membrane resistance and improve the detection limit.

The components are thoroughly mixed in THF to form a homogenous solution.

b) Fabrication of the Ion-Selective Electrode:

The prepared PVC cocktail is cast onto a suitable support, such as a glassy carbon electrode or a graphite rod, and the solvent is allowed to evaporate slowly, leaving a thin, ion-selective membrane. For coated wire electrodes, the tip of a graphite rod is dipped into the membrane solution multiple times to build up the membrane.

c) Potentiometric Measurement Setup:

The fabricated ISE (working electrode) and a reference electrode (e.g., Ag/AgCl) are immersed in the sample solution. The potential difference (electromotive force, EMF) between the two electrodes is measured using a high-impedance potentiometer or a pH/ion meter.

d) Determination of Performance Characteristics:

  • Calibration Curve: The EMF is measured for a series of standard solutions of Pb²⁺ with varying concentrations (typically from 10⁻⁹ M to 10⁻¹ M). The potential is plotted against the logarithm of the lead ion activity to obtain the calibration curve, from which the linear range and the Nernstian slope are determined.

  • Limit of Detection (LOD): The LOD is typically determined from the intersection of the two extrapolated linear segments of the calibration curve.

  • Selectivity Coefficients: The potentiometric selectivity coefficients (KpotPb,M), which quantify the preference of the ionophore for lead ions over interfering ions (M), are determined using methods such as the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).

  • Response Time: The response time is the time required for the electrode to reach a stable potential reading after a sudden change in the analyte concentration.

  • pH Dependence: The effect of pH on the electrode potential is investigated by varying the pH of the test solution while keeping the Pb²⁺ concentration constant.

Voltammetric Measurements

This protocol describes the use of a chemically modified electrode for the voltammetric determination of lead.

a) Electrode Modification:

A screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE) is modified with the calixarene ionophore. This can be achieved by drop-casting a solution of the ionophore onto the electrode surface or through more complex procedures like the electrodeposition of gold nanoparticles followed by self-assembly of a thiolated calixarene.

b) Voltammetric Analysis:

The modified electrode, a reference electrode, and a counter electrode are placed in an electrochemical cell containing the sample solution with a supporting electrolyte.

  • Differential Pulse Voltammetry (DPV) or Differential Pulse Anodic Stripping Voltammetry (DPASV): In DPASV, a pre-concentration step is performed by applying a negative potential for a specific duration to accumulate lead onto the electrode surface. Then, a potential scan in the positive direction is applied, and the current corresponding to the stripping (oxidation) of the accumulated lead is measured. DPV is a sensitive technique that minimizes the background charging current.

  • Performance Evaluation: The peak current in the voltammogram is proportional to the concentration of Pb²⁺. A calibration curve is constructed by plotting the peak current versus the lead concentration. The linear range and LOD are determined from this curve. The selectivity is assessed by measuring the response to lead in the presence of potential interfering ions.

Visualizations

Signaling Pathway of a Calixarene-Based Ion-Selective Electrode

G Signaling Mechanism of a Pb²⁺ Ion-Selective Electrode cluster_electrode Electrode System Ionophore Calixarene Ionophore (L) Complex PbL²⁺ Complex Ionophore->Complex Pb_aq Pb²⁺ (aq) Complex->Pb_aq Reversible Equilibrium ISE ISE Body Complex->ISE Potential Generation at Interface Pb_aq->Ionophore Selective Binding M_aq Interfering Ions (Mⁿ⁺) M_aq->Ionophore Low Affinity Voltmeter Voltmeter ISE->Voltmeter Reference Reference Electrode Reference->Voltmeter

Caption: Mechanism of a calixarene-based ISE for Pb²⁺ detection.

Experimental Workflow for Performance Evaluation

G Workflow for Evaluating Calixarene-Based Lead Ionophores Start Start: Synthesize/Obtain Calixarene Ionophore PrepMembrane Prepare Ion-Selective Membrane Cocktail Start->PrepMembrane FabElectrode Fabricate Ion-Selective Electrode PrepMembrane->FabElectrode Condition Condition Electrode FabElectrode->Condition Calibrate Perform Potentiometric/Voltammetric Calibration with Pb²⁺ Standards Condition->Calibrate TestSelectivity Evaluate Selectivity against Interfering Ions Condition->TestSelectivity TestpH Investigate pH Effect Condition->TestpH TestResponse Measure Response Time Condition->TestResponse DetPerformance Determine Linear Range, LOD, and Slope Calibrate->DetPerformance AnalyzeData Analyze and Compare Performance Data DetPerformance->AnalyzeData CalcCoeff Calculate Selectivity Coefficients TestSelectivity->CalcCoeff CalcCoeff->AnalyzeData TestpH->AnalyzeData TestResponse->AnalyzeData End End: Select Optimal Ionophore AnalyzeData->End

Caption: Experimental workflow for ionophore performance evaluation.

References

A Comparative Guide to the Accuracy and Precision of Lead Ionophore IV Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of lead ions is crucial. Lead Ionophore IV has emerged as a highly selective and sensitive component in the fabrication of electrochemical sensors for this purpose. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols, to aid in its effective application.

This compound, chemically known as tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide), is a key component in potentiometric ion-selective electrodes (ISEs) designed for the detection of lead (Pb²⁺) ions.[1][2] Its high affinity and selectivity for lead ions make it a valuable tool in various analytical applications, from environmental monitoring to biomedical research.

Performance Characteristics of this compound-Based Sensors

The performance of ISEs incorporating this compound is characterized by a wide linear response range and low detection limits, often reaching sub-nanomolar levels. The specific performance can vary depending on the sensor's membrane composition and the experimental conditions.

Table 1: Performance Data of Various this compound-Based Sensor Formulations

Sensor ConfigurationLinear Range (M)Limit of Detection (LOD)Reference
PVC membrane with 2-nitrophenyl octyl ether-~0.6 nM
MWCNT/CS/Pb²⁺ ionophore IV nanocomposite membrane1.0 × 10⁻⁹ to 1.0 × 10⁻⁴0.33 nM
Graphene as electron-ion exchanger1 × 10⁻⁷ to 1 × 10⁻¹4.3 x 10⁻⁹ M
Solid contact electrode with ionic liquid1 x 10⁻⁸ to 1 x 10⁻¹4.3 x 10⁻⁹ M

Accuracy and Precision: Recovery and Reproducibility Studies

The accuracy of an analytical method is often assessed through recovery studies in real samples, while precision is determined by the reproducibility of the measurements, typically expressed as the relative standard deviation (RSD).

Table 2: Accuracy and Precision of this compound-Based Sensors

ParameterValueSample MatrixReference
Recovery 91.2% to 101.1%Spiked water, urine, and blood serum samples
Reproducibility (RSD) 1.9% (after 15 successive scans)-
Reproducibility (RSD) 2.1% (across five electrodes)-
Reproducibility (RSD) 2.9% (over 20 experiments)-
Reproducibility (RSD) 2.5% (from five electrodes)-

These studies demonstrate the high accuracy and precision of this compound-based sensors for the determination of lead in various matrices.

Selectivity: Interference from Other Ions

A key advantage of this compound is its high selectivity for lead ions over other potentially interfering cations. The selectivity of an ISE is quantified by the selectivity coefficient (Kpot A,B), where a smaller value indicates better selectivity for the primary ion (A) over the interfering ion (B).

Table 3: Selectivity Coefficients (log Kpot Pb,M) for a this compound-Based ISE

Interfering Ion (M)Selectivity Coefficient (log Kpot Pb,M)
Na⁺-3.8
K⁺-3.7
Li⁺-3.1
Ca²⁺0.0
Mg²⁺-1.3
Cu²⁺-
Cd²⁺-
Zn²⁺-

Note: A lower selectivity coefficient value indicates a higher selectivity for Pb²⁺ over the interfering ion. Data compiled from various sources.

Experimental Protocols

Preparation of a Lead-Selective Electrode Membrane

A typical membrane composition for a this compound-based ISE consists of the ionophore, a polymer matrix such as poly(vinyl chloride) (PVC), a plasticizer, and an ionic additive.

Materials:

  • This compound

  • Poly(vinyl chloride) (PVC), high molecular weight

  • 2-Nitrophenyl octyl ether (NPOE) as a plasticizer

  • Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) as an ionic additive

  • Tetrahydrofuran (THF) as a solvent

Procedure:

  • Dissolve this compound (e.g., 1.0 wt%), PVC (e.g., 33.0 wt%), NPOE (e.g., 65.0 wt%), and KTpClPB (e.g., 1.0 wt%) in a minimal amount of THF.

  • Pour the mixture into a glass ring on a glass plate.

  • Allow the solvent to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

  • Cut a small disc from the membrane and incorporate it into an electrode body.

Calibration of the Lead Ion-Selective Electrode

Proper calibration is essential for accurate measurements. This is typically done by measuring the potential of a series of standard solutions of known lead concentrations.

Materials:

  • Lead standard solutions (e.g., 10⁻⁸ M to 10⁻¹ M)

  • Ionic Strength Adjustment Buffer (ISAB)

  • Deionized water

Procedure:

  • Prepare a series of lead standard solutions by serial dilution of a stock solution.

  • For each standard, place a fixed volume (e.g., 50 mL) into a clean beaker.

  • Add a small, constant volume of ISAB (e.g., 1 mL) to each standard to maintain a constant ionic strength.

  • Immerse the lead ISE and a reference electrode in the lowest concentration standard.

  • Stir the solution and record the potential (in mV) once the reading stabilizes.

  • Rinse the electrodes with deionized water and blot dry.

  • Repeat steps 4-6 for each standard, moving from the lowest to the highest concentration.

  • Plot a calibration curve of the potential (mV) versus the logarithm of the lead concentration.

Measurement of Lead in an Unknown Sample

Procedure:

  • Take a known volume of the sample and add the same proportion of ISAB as used for the calibration standards.

  • Immerse the calibrated lead ISE and reference electrode into the sample.

  • Stir the solution and record the stable potential reading.

  • Determine the lead concentration in the sample using the calibration curve.

Visualizing the Process and Principles

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Signaling_Pathway cluster_membrane Sensor Membrane cluster_solution Aqueous Sample cluster_electrode Electrode Ionophore This compound Pb2_in Pb²⁺ Ionophore->Pb2_in Transport Pb2_out Pb²⁺ Pb2_out->Ionophore Selective Binding Potential_Measurement Potential Change (Measured) Pb2_in->Potential_Measurement Generates Potential Difference Sample_Pb2 Pb²⁺ (Analyte)

Caption: Signaling pathway of a this compound-based sensor.

Experimental_Workflow start Start prep_standards Prepare Lead Standard Solutions start->prep_standards add_isab_standards Add ISAB to Standards prep_standards->add_isab_standards calibrate Calibrate ISE with Standards add_isab_standards->calibrate prep_sample Prepare Sample calibrate->prep_sample add_isab_sample Add ISAB to Sample prep_sample->add_isab_sample measure Measure Potential of Sample add_isab_sample->measure determine_conc Determine Lead Concentration measure->determine_conc end End determine_conc->end

Caption: Experimental workflow for lead measurement using an ISE.

Conclusion

This compound stands out as a robust and reliable tool for the selective determination of lead ions. The data presented in this guide highlight its excellent accuracy, precision, and selectivity. By following the detailed experimental protocols, researchers can achieve high-quality, reproducible results in their analytical endeavors. The provided diagrams offer a clear visual representation of the sensor's mechanism and the experimental process, further aiding in the effective implementation of this technology.

References

Unveiling the Selectivity of Lead Ionophore IV: A Comparative Analysis of Cross-Reactivity with Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of lead ions is critical. Lead Ionophore IV (tert-Butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) is a key component in ion-selective electrodes (ISEs) designed for this purpose. A thorough understanding of its cross-reactivity with other heavy metal ions is paramount for accurate and reliable lead detection. This guide provides a comparative analysis of the selectivity of this compound, supported by experimental data and detailed protocols.

Performance Comparison: Selectivity Against Heavy Metal Ions

The performance of an ionophore is quantified by its potentiometric selectivity coefficients (log KpotPb,M). This value indicates the preference of the ionophore for the primary ion (in this case, Pb2+) over an interfering ion (Mz+). A more negative value for log KpotPb,M signifies a higher selectivity for Pb2+ over the interfering ion.

Experimental data from studies utilizing this compound in polyvinyl chloride (PVC) membrane electrodes demonstrate its high selectivity for lead ions over a range of common heavy metal and alkali/alkaline earth metal ions.

Interfering Ion (M)log KpotPb,M
Cd2+-3.1
Zn2+-3.2
Cu2+-2.5
Ni2+-3.4
Co2+-3.5
Mn2+-3.6
Ca2+-4.1
Mg2+-4.2
Na+-4.3
K+-4.2
Ag+-1.8
Tl+-2.1

Data sourced from E. Malinowska et al., Analytica Chimica Acta, 298 (1994) 253-261.

As the data indicates, this compound exhibits excellent selectivity for Pb2+, with significantly lower interference from common divalent heavy metal ions such as cadmium, zinc, nickel, and cobalt. While the interference from Ag+ and Tl+ is more pronounced, the ionophore still shows a strong preference for lead.

Experimental Protocols

The determination of potentiometric selectivity coefficients is crucial for evaluating the performance of ion-selective electrodes. The following protocols outline the standard methods used in the studies cited.

Preparation of the Ion-Selective Membrane

A typical PVC-based ion-selective membrane incorporating this compound is prepared as follows:

  • Components:

    • This compound (1-2 wt%)

    • Polyvinyl chloride (PVC) (approx. 33 wt%)

    • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE) (approx. 65 wt%)

    • Anionic sites (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) (0.1-0.5 wt%)

  • Procedure:

    • The components are dissolved in a volatile solvent, typically tetrahydrofuran (THF).

    • The resulting solution is poured into a glass ring or a suitable mold placed on a glass plate.

    • The solvent is allowed to evaporate slowly at room temperature, resulting in a transparent, flexible membrane.

    • Discs of the desired diameter are cut from the master membrane for electrode fabrication.

Determination of Potentiometric Selectivity Coefficients

The Fixed Interference Method (FIM) is a widely accepted method for determining selectivity coefficients.

  • Principle: The potential of the ion-selective electrode is measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.

  • Procedure:

    • Prepare a series of solutions containing a constant, fixed concentration of the interfering ion (e.g., 0.1 M).

    • To each of these solutions, add varying known concentrations of the primary lead ion.

    • Measure the potential of the lead ISE in each of these mixed solutions against a suitable reference electrode (e.g., Ag/AgCl).

    • Plot the measured potential as a function of the logarithm of the lead ion activity.

    • The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve (the portion where the response is primarily due to the interfering ion and the portion where it is due to the primary ion).

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for evaluating ionophore cross-reactivity and the general signaling pathway of an ion-selective electrode.

experimental_workflow cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis prep_membrane Prepare PVC Membrane with this compound fab_electrode Fabricate Ion-Selective Electrode prep_membrane->fab_electrode prep_solutions Prepare Solutions: Fixed Interfering Ion, Varying Primary Ion fab_electrode->prep_solutions measure_potential Measure Electrode Potential in Test Solutions prep_solutions->measure_potential plot_curve Plot Potential vs. log(Activity of Pb²⁺) measure_potential->plot_curve calc_coeff Calculate Selectivity Coefficient (log Kpot) plot_curve->calc_coeff

Caption: Experimental workflow for determining the potentiometric selectivity of this compound.

signaling_pathway sample Sample Solution (Pb²⁺ and Interfering Ions) membrane Ion-Selective Membrane (this compound) sample->membrane Ion Exchange/ Complexation ref_elec External Reference Electrode sample->ref_elec internal_sol Internal Filling Solution (Fixed Pb²⁺) membrane->internal_sol internal_elec Internal Reference Electrode internal_sol->internal_elec voltmeter High-Impedance Voltmeter internal_elec->voltmeter ref_elec->voltmeter

Caption: Generalized signaling pathway of a this compound-based ion-selective electrode.

References

A Head-to-Head Battle for Lead Detection: Benchmarking Lead Ionophore IV Sensors Against Standard Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Lead Ionophore IV-based potentiometric sensors and established analytical techniques for the detection of lead. This report provides a detailed analysis of performance metrics, experimental protocols, and the underlying signaling pathways to aid in the selection of the most appropriate method for specific research needs.

The accurate and sensitive detection of lead (Pb²⁺) is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis due to its significant health risks. While traditional analytical methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are considered the gold standard, there is a growing interest in rapid, portable, and cost-effective sensor technologies. Among these, potentiometric sensors incorporating this compound have shown great promise. This guide presents a direct comparison of this compound sensors with standard analytical methods, supported by experimental data and detailed methodologies.

Performance Benchmark: A Quantitative Comparison

The efficacy of any analytical method is primarily judged by its key performance indicators. The following table summarizes the quantitative performance of this compound sensors in comparison to standard analytical methods for lead detection. The data presented is a synthesis of findings from multiple studies.

FeatureThis compound SensorAtomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 3.4 x 10⁻⁸ M to 3.98 x 10⁻¹⁰ M[1][2]~0.7 ppb (GFAAS) to 42 ppb (FAAS)[3]~0.6 ppb[3]
Linear Range 10⁻⁷ M to 10⁻³ M[1]Typically in the low to mid ppb rangeWide linear range, from sub-ppb to ppm
Response Time ~15-42.6 secondsMinutes per sampleMinutes per sample
Portability High (can be miniaturized)Low (benchtop instrument)Low (benchtop instrument)
Cost LowModerate to HighHigh
Ease of Use Relatively simpleRequires skilled operatorRequires skilled operator
Selectivity High for Pb²⁺HighVery High

Experimental Protocols: A Step-by-Step Guide

To ensure a fair and accurate comparison, it is crucial to understand the methodologies behind each technique. This section provides detailed experimental protocols for the fabrication and use of a this compound-based potentiometric sensor and a standard method for lead analysis in water using ICP-MS.

This compound Potentiometric Sensor

1. Materials and Reagents:

  • This compound (tert-Butylcalixarene-tetrakis(N,N-dimethylthioacetamide))

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., 2-nitrophenyloctyl ether, NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF)

  • Glassy carbon electrode (GCE) or other suitable electrode body

  • Reference electrode (e.g., Ag/AgCl)

  • pH meter and potentiometer

2. Electrode Membrane Preparation:

  • Prepare a membrane cocktail by dissolving this compound, PVC, a plasticizer, and a lipophilic salt in THF. A typical composition might be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1% lipophilic salt by weight.

  • Thoroughly mix the solution to ensure homogeneity.

3. Electrode Fabrication:

  • Clean the surface of the glassy carbon electrode.

  • Carefully cast the membrane cocktail onto the electrode surface.

  • Allow the solvent (THF) to evaporate completely at room temperature, leaving a thin, uniform membrane on the electrode tip.

  • Condition the electrode by soaking it in a dilute solution of Pb(NO₃)₂ (e.g., 10⁻³ M) for several hours.

4. Potentiometric Measurement:

  • Set up a potentiometric cell consisting of the prepared this compound sensor as the working electrode and a reference electrode.

  • Immerse both electrodes in the sample solution.

  • Record the potential difference (in millivolts) using a high-impedance potentiometer.

  • Calibrate the sensor using a series of standard lead solutions of known concentrations.

  • Plot the potential readings against the logarithm of the lead concentration to obtain a calibration curve.

  • Determine the lead concentration in unknown samples by measuring their potential and interpolating from the calibration curve.

Standard Method: Lead Analysis in Water by ICP-MS (based on EPA Method 200.8)

1. Materials and Reagents:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Certified lead standard solutions

  • Nitric acid (trace metal grade)

  • Deionized water (18 MΩ·cm)

  • Internal standard solution (e.g., Bismuth, Indium)

2. Sample Preparation:

  • Acidify water samples by adding nitric acid to a final concentration of 1-2% (v/v) to preserve the sample and keep the lead in a dissolved state.

3. Instrument Calibration:

  • Prepare a series of calibration standards by diluting the certified lead stock solution with 1-2% nitric acid to cover the expected concentration range of the samples.

  • Introduce the calibration standards into the ICP-MS and measure the signal intensity for lead.

  • Generate a calibration curve by plotting the signal intensity against the known lead concentrations.

4. Sample Analysis:

  • Introduce the prepared water samples into the ICP-MS.

  • The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is atomized and ionized.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector measures the intensity of the lead ions.

  • The concentration of lead in the sample is determined by comparing its signal intensity to the calibration curve. An internal standard is typically used to correct for instrumental drift and matrix effects.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of the this compound sensor and the experimental workflow for a comparative analysis.

signaling_pathway cluster_membrane Sensor Membrane cluster_solution Sample Solution Ionophore This compound Complex Ionophore-Pb²⁺ Complex Ionophore->Complex Pb_ion Pb²⁺ Ion Pb_ion->Complex Selective Binding Electrode Electrode Surface Complex->Electrode Charge Separation at Interface Pb_ion_solution Pb²⁺ in Sample Pb_ion_solution->Pb_ion Diffusion Potential Potential Change (Signal) Electrode->Potential Generates

Caption: Signaling pathway of the this compound sensor.

experimental_workflow cluster_sample Sample Preparation cluster_sensor This compound Sensor Analysis cluster_std_method Standard Method Analysis (ICP-MS) cluster_data Data Analysis & Comparison Sample Water Sample Collection Acidification Acidification (for ICP-MS) Sample->Acidification Sensor_Measurement Potentiometric Measurement Sample->Sensor_Measurement ICPMS_Analysis ICP-MS Analysis Acidification->ICPMS_Analysis Sensor_Prep Sensor Fabrication & Conditioning Sensor_Prep->Sensor_Measurement Data_Processing Data Processing Sensor_Measurement->Data_Processing ICPMS_Analysis->Data_Processing Comparison Performance Comparison Data_Processing->Comparison

Caption: Experimental workflow for comparing the sensor with a standard method.

Conclusion

This compound-based potentiometric sensors offer a compelling alternative to standard analytical methods for lead detection, particularly for applications requiring portability, rapid results, and lower costs. While standard methods like ICP-MS provide unparalleled sensitivity and are the benchmark for regulatory compliance, the performance of this compound sensors, with detection limits reaching the sub-nanomolar range, makes them highly suitable for a wide range of research and monitoring applications. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the sample matrix, budget constraints, and the need for on-site measurements. This guide provides the necessary data and protocols to enable an informed decision-making process for researchers and professionals in the field.

References

A Comparative Analysis of Solid-Contact versus Liquid-Contact Lead Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable measurement of lead ion concentrations, ion-selective electrodes (ISEs) present a powerful analytical tool. The choice between a solid-contact (SC) and a liquid-contact (LC) configuration for a lead ISE is a critical decision that impacts performance, portability, and maintenance. This guide provides an objective comparison of these two electrode types, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable sensor for your specific application.

At a Glance: Key Performance Differences

Solid-contact lead ISEs have emerged as a modern alternative to traditional liquid-contact electrodes, offering significant advantages in terms of miniaturization, portability, and reduced maintenance.[1][2] Liquid-contact ISEs, however, have a long-standing history of use and are well-characterized. The primary distinction lies in the internal construction: LC-ISEs utilize an internal filling solution and a reference electrode, while SC-ISEs replace this with a solid-state ion-to-electron transducer layer.[2] This fundamental difference in design has profound implications for their operational characteristics.

Quantitative Performance Comparison

The following table summarizes key performance parameters for solid-contact and liquid-contact lead ISEs based on data reported in the scientific literature. It is important to note that the performance of any ISE is highly dependent on the specific ionophore, membrane composition, and, in the case of SC-ISEs, the solid-contact material used. Therefore, the values presented here should be considered as representative examples.

Performance ParameterSolid-Contact Lead ISEsLiquid-Contact Lead ISEs
Limit of Detection (LOD) 10⁻⁹ to 10⁻¹⁰ M[3]10⁻⁶ to 10⁻⁷ M
Linear Range 10⁻⁸ to 10⁻³ M[4]10⁻⁶ to 10⁻¹ M
Response Time (t95) < 30 seconds30 to 60 seconds
Potential Stability (Drift) 10 - 100 µV/h1 - 10 mV/day
Lifetime Weeks to monthsMonths to over a year
Maintenance MinimalRegular filling solution replacement
Portability/Miniaturization HighLow

Fundamental Electrode Architectures

The operational differences between solid-contact and liquid-contact ISEs stem directly from their internal construction. The following diagrams illustrate the fundamental architecture of each electrode type.

Electrode_Architectures cluster_LC Liquid-Contact ISE cluster_SC Solid-Contact ISE LC_Body Electrode Body (e.g., PVC) LC_Membrane Ion-Selective Membrane LC_Internal_Solution Internal Filling Solution (e.g., PbCl₂ + KCl) LC_Internal_Ref Internal Reference Electrode (e.g., Ag/AgCl) SC_Body Electrode Body (e.g., Glassy Carbon) SC_Transducer Solid-Contact Layer (Ion-to-Electron Transducer) SC_Membrane Ion-Selective Membrane Sample_LC Sample Solution Sample_LC->LC_Membrane:f0 Pb²⁺ Sample_SC Sample Solution Sample_SC->SC_Membrane:f0 Pb²⁺

Figure 1: Fundamental structures of Liquid-Contact and Solid-Contact ISEs.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of both solid-contact and liquid-contact lead ISEs.

Fabrication of a Solid-Contact Lead ISE

This protocol describes a general method for the fabrication of a solid-contact lead ISE using a glassy carbon electrode (GCE) as the substrate and a conducting polymer as the solid-contact material.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Conducting polymer precursor (e.g., 3,4-ethylenedioxythiophene - EDOT)

  • Supporting electrolyte (e.g., lithium perchlorate - LiClO₄)

  • Solvent (e.g., acetonitrile)

  • Lead Ionophore (e.g., Lead Ionophore IV)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., 2-nitrophenyloctyl ether - NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF)

Procedure:

  • Substrate Preparation: Polish the GCE surface with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol to ensure a clean and smooth surface.

  • Deposition of the Solid-Contact Layer:

    • Prepare a solution of the conducting polymer precursor and supporting electrolyte in the chosen solvent.

    • Electropolymerize the conducting polymer onto the GCE surface using cyclic voltammetry or potentiostatic methods. The thickness and morphology of the polymer film can be controlled by adjusting the polymerization parameters (e.g., scan rate, number of cycles, applied potential).

    • After polymerization, rinse the modified electrode with the solvent to remove any unreacted monomer and electrolyte.

  • Preparation of the Ion-Selective Membrane Cocktail:

    • In a small vial, dissolve the lead ionophore, PVC, plasticizer, and lipophilic salt in THF. The typical weight ratio is approximately 1:33:65:1 (ionophore:PVC:plasticizer:lipophilic salt).

    • Mix the components thoroughly until a homogeneous, viscous solution is obtained.

  • Casting the Ion-Selective Membrane:

    • Carefully drop-cast a small volume (typically 5-10 µL) of the membrane cocktail onto the surface of the solid-contact layer on the GCE.

    • Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours to form a uniform, transparent membrane.

  • Conditioning: Before use, condition the fabricated SC-ISE by soaking it in a 10⁻³ M Pb(NO₃)₂ solution for several hours.

Preparation and Use of a Liquid-Contact Lead ISE

This protocol outlines the standard procedure for preparing and using a commercially available or laboratory-prepared liquid-contact lead ISE.

Materials:

  • Lead ISE body with an ion-selective membrane

  • Inner filling solution (typically containing a fixed concentration of Pb²⁺ and a chloride salt, e.g., 0.1 M Pb(NO₃)₂ and 0.1 M KCl)

  • Reference electrode (e.g., Ag/AgCl)

  • Standard lead solutions of known concentrations

  • Ionic Strength Adjustor (ISA) solution

Procedure:

  • Assembly and Filling:

    • If using a refillable electrode, carefully fill the inner chamber of the ISE body with the appropriate inner filling solution, ensuring no air bubbles are trapped near the membrane.

    • Ensure the level of the filling solution is above the level of the sample solution during measurement.

  • Conditioning: Immerse the tip of the lead ISE in a standard lead solution (e.g., 10⁻³ M Pb(NO₃)₂) for at least 30 minutes before the first use or after prolonged storage.

  • Calibration:

    • Prepare a series of standard lead solutions of decreasing concentration by serial dilution of a stock solution.

    • For each standard, add a constant volume of ISA to maintain a uniform ionic strength.

    • Immerse the lead ISE and a reference electrode in each standard solution, starting from the lowest concentration.

    • Record the potential (in mV) once the reading has stabilized.

    • Plot the potential versus the logarithm of the lead ion activity (or concentration) to generate a calibration curve. The slope of the linear portion should be approximately +29.6 mV per decade for a divalent cation at 25°C.

  • Sample Measurement:

    • Add the same volume of ISA to the unknown sample as was added to the standards.

    • Immerse the electrodes in the sample and record the stable potential reading.

    • Determine the lead concentration in the sample by interpolating the measured potential on the calibration curve.

Characterization of ISE Performance

To evaluate and compare the performance of solid-contact and liquid-contact lead ISEs, the following key parameters should be determined experimentally.

  • Limit of Detection (LOD): The lowest concentration of the target ion that can be reliably detected. It is typically determined as the concentration at the intersection of the extrapolated linear segments of the calibration curve.

  • Linear Range: The concentration range over which the electrode potential is linearly proportional to the logarithm of the ion activity.

  • Selectivity: The ability of the electrode to respond to the target ion in the presence of other interfering ions. Selectivity coefficients are determined using methods such as the fixed interference method or the separate solution method.

  • Response Time: The time required for the electrode to reach a stable potential (e.g., 95% of the final value) after a step change in the analyte concentration.

  • Potential Stability: The long-term drift in the electrode potential when immersed in a solution of constant concentration.

Conclusion

The choice between solid-contact and liquid-contact lead ISEs involves a trade-off between performance, convenience, and application requirements. Solid-contact ISEs offer the significant advantages of portability, miniaturization, and reduced maintenance, making them ideal for in-situ and high-throughput screening applications. While traditional liquid-contact ISEs require more careful handling and maintenance, they remain a robust and well-established technology for laboratory-based analysis. The quantitative data and detailed protocols provided in this guide should empower researchers to make an informed decision based on the specific demands of their analytical challenges.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.